Periplocoside M
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H52O9 |
|---|---|
Molecular Weight |
604.8 g/mol |
IUPAC Name |
6-[[17-[1-(4,5-dihydroxy-6-methyloxan-2-yl)oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one |
InChI |
InChI=1S/C34H52O9/c1-18-15-27(39-6)30(37)31(40-18)43-22-9-12-32(4)21(16-22)7-8-23-24(32)10-13-33(5)25(23)11-14-34(33,38)20(3)42-28-17-26(35)29(36)19(2)41-28/h7,15,18-20,22-26,28-29,31,35-36,38H,8-14,16-17H2,1-6H3 |
InChI Key |
CGUNKFNCRCGQRL-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Periplocoside M: A Technical Guide to its Origin, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Periplocoside M, a C21-steroidal glycoside, is a naturally occurring compound isolated from the root of Periploca sepium Bunge. This technical guide provides a comprehensive overview of its origin, detailed experimental protocols for its isolation and characterization, and a summary of its known biological activities. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Origin and Natural Source
This compound is a secondary metabolite found in the plant species Periploca sepium Bunge, a member of the Asclepiadaceae family. This plant has a history of use in traditional Chinese medicine. The primary source of this compound is the root of the plant, from which it is extracted and purified.
Physicochemical Properties
Detailed physicochemical data for this compound is limited in publicly available literature. However, based on its classification as a C21-steroidal glycoside, it is expected to be a relatively complex molecule with a steroidal core and a sugar moiety.
| Property | Data |
| Molecular Formula | Not explicitly found in search results |
| Molecular Weight | Not explicitly found in search results |
| Appearance | Not explicitly found in search results |
| Solubility | Not explicitly found in search results |
Experimental Protocols
Isolation of this compound
The isolation of this compound was first described by Itokawa et al. in their 1988 publication, "Studies on chemical constituents of antitumor fraction from Periploca sepium. IV. Structures of new pregnane (B1235032) glycosides, periplocosides D, E, L, and M"[1]. While the full experimental details are contained within the original publication, a general workflow can be inferred from similar studies on related compounds.
Diagram of a General Isolation Workflow:
References
In-depth Technical Guide: Periplocoside M from Cortex Periplocae
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Periplocoside M, a C21-steroidal glycoside identified within Cortex Periplocae (the root bark of Periploca sepium), represents a compound of interest for further pharmacological investigation. While the broader class of periplocosides from this plant has demonstrated significant biological activities, including immunosuppressive and anti-cancer effects, specific data on this compound remains limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the available information regarding its discovery and isolation, alongside methodologies for characterization and biological evaluation based on closely related compounds from the same plant source. The potential signaling pathways that this compound may modulate are also discussed, drawing inferences from analogous molecules.
Discovery and Sourcing
This compound is a naturally occurring pregnane (B1235032) glycoside found in Cortex Periplocae.[1] This traditional Chinese medicine has a long history of use for conditions like rheumatoid arthritis.[2][3] Phytochemical analyses have identified over 100 compounds in Cortex Periplocae, with C21-steroidal glycosides being a major constituent class.[1] this compound is consistently listed among the C21-steroidal glycosides isolated from the roots of Periploca sepium.[1]
Isolation and Purification of Periplocosides: A General Protocol
Experimental Protocol:
-
Extraction:
-
Air-dried and powdered root bark of Periploca sepium is extracted exhaustively with a solvent such as 70-95% ethanol (B145695) or methanol (B129727) at room temperature or under reflux.
-
The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate (B1210297), and n-butanol.
-
The C21-steroidal glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
-
-
Chromatographic Purification:
-
The enriched fractions are subjected to repeated column chromatography.
-
Silica Gel Column Chromatography: A common initial step, using a gradient elution system (e.g., chloroform-methanol or ethyl acetate-methanol) to separate compounds based on polarity.
-
Sephadex LH-20 Column Chromatography: Used for further purification, often with methanol as the eluent, to separate compounds based on molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step, using a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient, to yield the pure this compound.
-
The following diagram illustrates a typical workflow for the isolation of periplocosides.
References
- 1. Identification and mechanism of insecticidal periplocosides from the root bark of Periploca sepium Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
An In-depth Technical Guide on the Physical and Chemical Properties of Periplocoside M
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocoside M, a C21 steroidal glycoside, is a natural product isolated from the root bark of Periploca sepium.[1] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its potential as an anti-cancer agent. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising compound.
Physical and Chemical Properties
This compound possesses a defined set of physicochemical characteristics that are crucial for its handling, formulation, and biological activity. A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₄H₅₂O₉ | [2] |
| Molecular Weight | 604.77 g/mol | [2] |
| CAS Number | 116782-73-1 | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Melting Point | Not explicitly reported in the searched literature. | |
| Storage | Store at 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | [4] |
Spectroscopic Data
The structural elucidation of this compound has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific spectra are detailed in dedicated research publications, a summary of the expected spectral features is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are complex, reflecting its steroidal backbone and glycosidic moiety. The complete assignment of these spectra is essential for structural confirmation and is typically achieved through a combination of 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC).
Expected ¹H NMR Spectral Features:
-
Steroidal Protons: A series of complex multiplets in the upfield region (δ 0.5-2.5 ppm) corresponding to the protons of the steroidal nucleus.
-
Anomeric Proton: A characteristic signal for the anomeric proton of the sugar moiety, typically appearing as a doublet in the region of δ 4.5-5.5 ppm. The coupling constant of this signal provides information about the stereochemistry of the glycosidic linkage.
-
Sugar Protons: Other protons of the sugar unit will resonate in the region of δ 3.0-4.5 ppm.
-
Methyl Protons: Sharp singlets corresponding to the angular methyl groups of the steroid core.
Expected ¹³C NMR Spectral Features:
-
Steroidal Carbons: A number of signals in the aliphatic region (δ 10-60 ppm) and quaternary carbons at lower field.
-
Anomeric Carbon: A signal in the region of δ 95-105 ppm, characteristic of the anomeric carbon.
-
Sugar Carbons: Signals for the remaining carbons of the sugar moiety typically appear in the range of δ 60-80 ppm.
-
Carbonyl Carbon: If present in the aglycone, a signal in the downfield region (δ > 170 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
Expected IR Absorption Bands:
-
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups on the steroid and/or sugar moieties.
-
C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of C-H bonds in the steroidal skeleton and sugar.
-
C=O Stretching: If a carbonyl group is present, a strong absorption band in the region of 1650-1750 cm⁻¹.
-
C-O Stretching: Multiple bands in the fingerprint region (1000-1300 cm⁻¹) arising from the C-O bonds of the hydroxyl groups and the glycosidic linkage.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Expected Mass Spectral Data:
-
Molecular Ion Peak: In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺ would be observed, confirming the molecular weight.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, including the loss of the sugar moiety and fragmentation of the steroidal backbone, which are invaluable for structural confirmation.
Biological Activity: Anti-tumor Effects
This compound has demonstrated significant cytotoxic activity against various human cancer cell lines, suggesting its potential as an anti-cancer agent.
| Cell Line | IC₅₀ Value | Reference(s) |
| SMMC-7721 (Hepatocellular Carcinoma) | 12.9 ng/L | [3] |
| Hela (Cervical Cancer) | 8.63 ng/L | [3] |
| MCF-7 (Breast Cancer) | 18.5 ng/L | [3] |
| A-549 (Lung Cancer) | 4.84 µM | [5] |
| HepG2 (Hepatocellular Carcinoma) | 7.06 µM | [5] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Plate cancer cells (e.g., SMMC-7721, Hela, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blot Analysis for Apoptosis Markers
To investigate the mechanism of cell death induced by this compound, Western blotting can be employed to detect key proteins involved in apoptosis.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
General Protocol:
-
Cell Lysis: Treat cancer cells with this compound for a desired time, then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes an apoptosis-related protein (e.g., Caspase-3, PARP, Bcl-2, Bax).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which is then detected on X-ray film or with a digital imager.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Potential Signaling Pathways
While the precise signaling pathways modulated by this compound are still under investigation, studies on the related compound, periplocin, suggest potential mechanisms of action. Periplocin has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways such as AMPK/mTOR and AKT/ERK. It is plausible that this compound may exert its anti-tumor effects through similar mechanisms.
Conclusion
This compound is a natural product with demonstrated anti-tumor activity against a range of cancer cell lines. This technical guide has summarized its key physical and chemical properties, provided an overview of relevant experimental protocols for assessing its biological activity, and proposed potential signaling pathways involved in its mechanism of action. Further research is warranted to fully elucidate its therapeutic potential and to develop it as a novel anti-cancer agent.
References
- 1. C21 steroidal glycosides and oligosaccharides from the root bark of Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C 21 steroidal glycosides and oligosaccharides from the root bark of Periploca sepium: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. C21 steroidal glycosides from the root bark of Periploca sepium and their NO production inhibitory and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genus Periploca (Apocynaceae): A Review of Its Classification, Phytochemistry, Biological Activities and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Periplocosides in Periploca sepium: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Periplocosides, a class of pregnane (B1235032) glycosides isolated from the root bark of Periploca sepium, have garnered significant interest for their diverse pharmacological activities, including cardiotonic, neuroprotective, and antitumor effects. Understanding their biosynthesis is pivotal for the metabolic engineering of these high-value compounds. This technical guide provides a comprehensive overview of the current knowledge on the periplocoside biosynthetic pathway, from the initial steroid backbone formation to the subsequent modifications and glycosylations. We present a putative pathway based on transcriptomic data and known steroid biochemistry. This guide also includes synthesized experimental protocols for the extraction, purification, and analysis of periplocosides, along with quantitative data on their distribution within the plant. Diagrams generated using Graphviz are provided to visually represent the biosynthetic pathway and experimental workflows, offering a valuable resource for researchers in natural product chemistry, plant biotechnology, and drug discovery.
Introduction
Periploca sepium Bunge, a plant belonging to the Apocynaceae family, is a traditional Chinese medicine with a long history of use. Its primary bioactive constituents are the periplocosides, which are C21 steroidal glycosides. These compounds are characterized by a pregnane-type aglycone core, which is decorated with various sugar moieties. The structural diversity of periplocosides, arising from variations in both the aglycone and the sugar chains, contributes to their wide range of biological activities.
The biosynthesis of such complex natural products involves a series of enzymatic reactions, starting from basic precursors. While the complete biosynthetic pathway of periplocosides in P. sepium has not been fully elucidated, significant progress has been made in identifying the key genes and enzyme families involved, particularly through transcriptomic studies. This guide aims to consolidate the available information to provide a detailed overview of the periplocoside biosynthesis pathway and the experimental methodologies used to study these compounds.
The Biosynthesis Pathway of Periplocosides
The biosynthesis of periplocosides can be conceptually divided into three main stages:
-
Formation of the Steroid Precursor: The initial steps involve the synthesis of the fundamental C27 steroid backbone via the mevalonate (B85504) (MVA) pathway.
-
Modification of the Pregnane Core: The C27 steroid is then converted into a C21 pregnane aglycone through a series of enzymatic modifications.
-
Glycosylation of the Aglycone: Finally, sugar moieties are attached to the pregnane aglycone by UDP-glycosyltransferases (UGTs) to produce the final periplocoside structures.
A putative biosynthetic pathway based on transcriptomic data from P. sepium and known steroid biosynthetic pathways is presented below.
Upstream Pathway: Formation of the Steroid Backbone
The biosynthesis of the steroid precursor, cycloartenol (B190886), begins with the MVA pathway. Transcriptomic analysis of P. sepium has identified genes encoding all the key enzymes of this pathway[1].
-
Acetyl-CoA C-acetyltransferase (ACAT)
-
HMG-CoA synthase (HMGS)
-
HMG-CoA reductase (HMGR)
-
Mevalonate kinase (MK)
-
Phosphomevalonate kinase (PMK)
-
Mevalonate diphosphate (B83284) decarboxylase (MDD)
-
Isopentenyl-diphosphate delta-isomerase (IPPI)
-
Farnesyl diphosphate synthase (FPS)
-
Squalene (B77637) synthase (SQS)
-
Squalene epoxidase (SQE)
-
Cycloartenol synthase (CAS)
The expression of genes encoding these enzymes has been confirmed in various tissues of P. sepium, including the roots, which are the primary site of periplocoside accumulation[1].
dot digraph "Upstream Biosynthesis of Periplocosides" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; acetoacetyl_coa [label="Acetoacetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; hmg_coa [label="HMG-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; mevalonate [label="Mevalonate", fillcolor="#F1F3F4", fontcolor="#202124"]; mevalonate_p [label="Mevalonate-5-P", fillcolor="#F1F3F4", fontcolor="#202124"]; mevalonate_pp [label="Mevalonate-5-PP", fillcolor="#F1F3F4", fontcolor="#202124"]; ipp [label="IPP", fillcolor="#F1F3F4", fontcolor="#202124"]; dmpp [label="DMAPP", fillcolor="#F1F3F4", fontcolor="#202124"]; gpp [label="GPP", fillcolor="#F1F3F4", fontcolor="#202124"]; fpp [label="FPP", fillcolor="#F1F3F4", fontcolor="#202124"]; squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"]; squalene_epoxide [label="2,3-Oxidosqualene", fillcolor="#F1F3F4", fontcolor="#202124"]; cycloartenol [label="Cycloartenol", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges with enzyme labels acetyl_coa -> acetoacetyl_coa [label="ACAT", color="#34A853"]; acetoacetyl_coa -> hmg_coa [label="HMGS", color="#34A853"]; hmg_coa -> mevalonate [label="HMGR", color="#EA4335"]; mevalonate -> mevalonate_p [label="MK", color="#34A853"]; mevalonate_p -> mevalonate_pp [label="PMK", color="#34A853"]; mevalonate_pp -> ipp [label="MDD", color="#34A853"]; ipp -> dmpp [label="IPPI", color="#34A853"]; ipp -> gpp [label="FPPS", color="#34A853"]; dmpp -> gpp [color="#34A853"]; gpp -> fpp [label="FPPS", color="#34A853"]; fpp -> squalene [label="SQS", color="#34A853"]; squalene -> squalene_epoxide [label="SQE", color="#34A853"]; squalene_epoxide -> cycloartenol [label="CAS", color="#34A853"]; }
Figure 1: The upstream mevalonate (MVA) pathway for steroid backbone biosynthesis in Periploca sepium.
Midstream Pathway: Formation of the Pregnane Aglycone
Following the synthesis of cycloartenol, a series of modifications, including demethylations, isomerizations, and reductions, lead to the formation of cholesterol. Cholesterol then serves as the precursor for the C21 pregnane core. Transcriptomic data from P. sepium suggests the presence of genes encoding enzymes homologous to those known to be involved in pregnane biosynthesis in other organisms[1]. These include:
-
Cholesterol side-chain cleavage enzyme (SCCE): This enzyme is crucial for the conversion of C27 cholesterol to the C21 pregnenolone (B344588).
-
3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD/KSI): This enzyme complex is responsible for the conversion of pregnenolone to progesterone (B1679170).
-
5β-pregnane-3,20-dione reductase (5β-POR): This enzyme is likely involved in the reduction of the A/B ring junction to the cis configuration, a characteristic feature of many cardenolides and related steroids.
Further modifications, such as hydroxylations at various positions of the pregnane core, are necessary to generate the diverse aglycones of periplocosides. These reactions are likely catalyzed by cytochrome P450 monooxygenases (CYP450s). While specific CYP450s have not yet been functionally characterized in P. sepium for periplocoside biosynthesis, the transcriptome provides numerous candidates for future investigation.
dot digraph "Midstream Biosynthesis of Periplocosides" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes cycloartenol [label="Cycloartenol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cholesterol [label="Cholesterol", fillcolor="#F1F3F4", fontcolor="#202124"]; pregnenolone [label="Pregnenolone", fillcolor="#F1F3F4", fontcolor="#202124"]; progesterone [label="Progesterone", fillcolor="#F1F3F4", fontcolor="#202124"]; five_beta_pregnanedione [label="5β-Pregnanedione", fillcolor="#F1F3F4", fontcolor="#202124"]; aglycone [label="Periplocoside Aglycone\n(e.g., Periplogenin)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges with enzyme labels cycloartenol -> cholesterol [label="Multiple Steps", color="#5F6368"]; cholesterol -> pregnenolone [label="SCCE", color="#EA4335"]; pregnenolone -> progesterone [label="3β-HSD/KSI", color="#34A853"]; progesterone -> five_beta_pregnanedione [label="5β-POR", color="#34A853"]; five_beta_pregnanedione -> aglycone [label="Hydroxylases (CYP450s)\nOther modifications", color="#EA4335"]; }
Figure 2: Putative midstream pathway for the formation of the periplocoside aglycone from cycloartenol.
Downstream Pathway: Glycosylation
The final and most diverse step in periplocoside biosynthesis is the attachment of sugar chains to the pregnane aglycone. This is catalyzed by a family of enzymes known as UDP-glycosyltransferases (UGTs) . These enzymes transfer a sugar moiety from an activated sugar donor, such as UDP-glucose, to the hydroxyl groups of the aglycone.
While the specific UGTs responsible for periplocoside biosynthesis in P. sepium have not yet been functionally characterized, studies on the related species Periploca forrestii have identified several UGTs involved in flavonoid glycoside biosynthesis. This suggests that a similar transcriptomic and biochemical approach could be successful in identifying the UGTs for periplocosides. The diversity of sugar chains found in different periplocosides indicates the involvement of multiple UGTs with varying substrate and sugar donor specificities.
dot digraph "Downstream Glycosylation of Periplocosides" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes aglycone [label="Periplocoside Aglycone", fillcolor="#FBBC05", fontcolor="#202124"]; udp_sugar1 [label="UDP-Sugar 1", fillcolor="#F1F3F4", fontcolor="#202124"]; monoglycoside [label="Monoglycosylated Periplocoside", fillcolor="#F1F3F4", fontcolor="#202124"]; udp_sugar2 [label="UDP-Sugar 2", fillcolor="#F1F3F4", fontcolor="#202124"]; diglycoside [label="Diglycosylated Periplocoside", fillcolor="#F1F3F4", fontcolor="#202124"]; final_periplocoside [label="Final Periplocoside", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges with enzyme labels aglycone -> monoglycoside [label="UGT1", color="#4285F4"]; udp_sugar1 -> monoglycoside [color="#4285F4"]; monoglycoside -> diglycoside [label="UGT2", color="#4285F4"]; udp_sugar2 -> diglycoside [color="#4285F4"]; diglycoside -> final_periplocoside [label="Further UGTs", color="#4285F4"]; }
Figure 3: General scheme for the downstream glycosylation of the periplocoside aglycone by UDP-glycosyltransferases (UGTs).
Quantitative Data
Quantitative analysis of periplocosides is crucial for understanding their distribution within the plant, which can inform harvesting practices and biotechnological production strategies. High-performance liquid chromatography (HPLC) is the most common method for the quantification of these compounds.
Table 1: Periplocin (B192072) Content in Different Tissues of Periploca sepium
| Plant Tissue | Periplocin Content (%) |
| Root Bark | 1.03 |
| Stem Bark | 0.65 |
| Xylem of Root | 0.26 |
| Xylem of Stem | 0.39 |
| Leaves | Not Detected |
| Fruit | Not Detected |
Data synthesized from Liu et al., 2006.
This data clearly indicates that the root bark is the primary site of periplocin accumulation, which is consistent with its traditional medicinal use.
Experimental Protocols
This section provides a synthesized overview of the methodologies for the extraction, purification, and analysis of periplocosides from P. sepium root bark, based on protocols described in the literature.
Extraction of Periplocosides
dot digraph "Extraction Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes start [label="Dried P. sepium Root Bark Powder", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Maceration or Soxhlet Extraction\n(e.g., with 70% Ethanol)", fillcolor="#FBBC05", fontcolor="#202124"]; filtration [label="Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; concentration [label="Concentration under Reduced Pressure", fillcolor="#F1F3F4", fontcolor="#202124"]; crude_extract [label="Crude Extract", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> extraction; extraction -> filtration; filtration -> concentration; concentration -> crude_extract; }
Figure 4: General workflow for the extraction of periplocosides from Periploca sepium root bark.
Protocol:
-
Material Preparation: Air-dried root bark of P. sepium is ground into a fine powder.
-
Extraction: The powdered material is extracted with a suitable solvent, typically 70-95% ethanol, using either maceration at room temperature for several days or Soxhlet extraction for several hours.
-
Filtration and Concentration: The extract is filtered to remove solid plant material, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
Purification of Periplocosides
The crude extract is a complex mixture of compounds. Purification of individual periplocosides is typically achieved through a combination of chromatographic techniques.
dot digraph "Purification Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes crude_extract [label="Crude Extract", fillcolor="#EA4335", fontcolor="#FFFFFF"]; partitioning [label="Liquid-Liquid Partitioning\n(e.g., Water/Ethyl Acetate)", fillcolor="#FBBC05", fontcolor="#202124"]; column_chromatography [label="Column Chromatography\n(Silica Gel or Sephadex LH-20)", fillcolor="#FBBC05", fontcolor="#202124"]; hplc [label="Preparative HPLC\n(C18 column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pure_periplocoside [label="Pure Periplocoside", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges crude_extract -> partitioning; partitioning -> column_chromatography; column_chromatography -> hplc; hplc -> pure_periplocoside; }
Figure 5: A typical workflow for the purification of individual periplocosides.
Protocol:
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate (B1210297), and n-butanol, to fractionate the compounds based on their polarity. Periplocosides are typically enriched in the ethyl acetate and n-butanol fractions.
-
Column Chromatography: The enriched fractions are subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20. Elution is performed with a gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol, to separate the compounds into further fractions.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the periplocosides of interest are further purified by preparative HPLC on a C18 column with a mobile phase typically consisting of a gradient of acetonitrile (B52724) and water.
Structural Elucidation and Quantitative Analysis
The structure of purified periplocosides is determined using a combination of spectroscopic techniques. Quantitative analysis is performed using analytical HPLC.
Analytical Techniques:
-
High-Resolution Mass Spectrometry (HR-MS): Used to determine the exact molecular weight and elemental composition of the compound.
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments, are used to elucidate the complete chemical structure, including the stereochemistry of the aglycone and the sequence and linkage of the sugar moieties.
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of periplocosides. A C18 column is typically used with a mobile phase of acetonitrile and water. Detection is often performed using a UV detector at around 210-220 nm. For more sensitive and specific quantification, HPLC can be coupled with a mass spectrometer (HPLC-MS).
Future Perspectives and Conclusion
The study of periplocoside biosynthesis in Periploca sepium is an active area of research with significant potential. While the upstream pathway for steroid biosynthesis is relatively well understood based on transcriptomic data, the downstream tailoring enzymes, particularly the specific hydroxylases (CYP450s) and UDP-glycosyltransferases (UGTs) that create the vast diversity of periplocosides, remain to be functionally characterized.
Future research should focus on:
-
Functional Characterization of Tailoring Enzymes: Heterologous expression and in vitro enzymatic assays of candidate CYP450s and UGTs from P. sepium are needed to determine their specific roles in periplocoside biosynthesis.
-
Metabolomic Analysis: Comprehensive metabolomic studies of different P. sepium tissues and under various growth conditions will help to identify new periplocosides and elucidate the metabolic network.
-
Metabolic Engineering: Once the key biosynthetic genes are identified and characterized, they can be used for the metabolic engineering of microorganisms or model plants to produce specific high-value periplocosides in a sustainable and scalable manner.
This technical guide provides a solid foundation for researchers entering the field of periplocoside biosynthesis. By combining the knowledge of the putative biosynthetic pathway with robust experimental protocols, scientists can further unravel the intricate details of how Periploca sepium produces these medicinally important compounds, paving the way for their potential applications in drug development and biotechnology.
References
Periplocoside M: A Review of Biological Activities and Therapeutic Potential
A comprehensive analysis of the existing scientific literature reveals a significant gap in the specific biological activities and mechanisms of action for Periplocoside M, a cardenolide glycoside isolated from Periploca sepium. Research has predominantly focused on more abundant and potent cardiac glycosides from the same plant, namely periplocin (B192072), periplocymarin (B150456), and periplocoside E. This review, therefore, summarizes the known biological activities of these closely related compounds to infer the potential therapeutic avenues for this compound, while highlighting the critical need for dedicated research on this specific molecule.
Anticancer Activity: A Promising Avenue
Periplocin and periplocymarin have demonstrated significant anticancer effects across a range of cancer cell lines. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest.[1][2]
Inhibition of Cancer Cell Growth
The cytotoxic effects of periplocin and periplocymarin have been quantified in various cancer cell lines, with IC50 values indicating their potency.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Periplocin | Oral Squamous Carcinoma (SCC-15) | ~100 ng/mL (48h) | [3] |
| Periplocin | Oral Squamous Carcinoma (CAL-27) | ~150 ng/mL (48h) | [3] |
| Periplocin | Lung Cancer (A549) | Not specified | [4] |
| Periplocin | Pancreatic Cancer (PANC-1) | Not specified | [5] |
| Periplocin | Pancreatic Cancer (CFPAC-1) | Not specified | [5] |
| Periplocin | Oxaliplatin-resistant Hepatocellular Carcinoma (HepG2/OXA) | Decreased IC50 of oxaliplatin | [6] |
| Periplocymarin | Prostate Adenocarcinoma (PC3) | Not specified | |
| Periplocymarin | Monocytic Leukemia (U937) | Not specified |
Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of these periplocosides is largely attributed to their ability to induce apoptosis and disrupt the normal cell cycle of cancer cells. Periplocin has been shown to induce apoptosis by activating caspase cascades and modulating the expression of Bcl-2 family proteins.[2][4] Furthermore, it can cause cell cycle arrest at different phases, preventing cancer cells from dividing and proliferating.[1] For instance, in oral squamous carcinoma cells, periplocin treatment leads to G2/M phase arrest.[2]
Anti-inflammatory and Immunosuppressive Effects
While direct evidence for the anti-inflammatory activity of this compound is absent, studies on the related compound, Periplocoside E, suggest a potential role in modulating the immune response. Periplocoside E has been shown to inhibit the activation of T cells, key players in inflammatory processes.[7] This immunosuppressive effect is achieved, in part, by inhibiting the proliferation of splenocytes and suppressing delayed-type hypersensitivity reactions.[7]
Signaling Pathways Implicated in Biological Activity
The anticancer effects of periplocin are mediated through the modulation of several key signaling pathways. Understanding these pathways provides a framework for the potential mechanisms of action of this compound.
AKT/ERK Signaling Pathway
In lung cancer cells, periplocin has been found to inhibit the phosphorylation of AKT and ERK, two critical kinases involved in cell growth and survival.[4] By blocking these pathways, periplocin effectively halts cancer cell proliferation.
Figure 1: Inhibition of AKT/ERK Signaling by Periplocin. This diagram illustrates how periplocin can suppress cancer cell proliferation and survival by inhibiting the AKT and ERK signaling pathways.
AMPK/mTOR Signaling Pathway
In pancreatic cancer, periplocin has been demonstrated to induce autophagy, a cellular self-degradation process, by activating the AMPK/mTOR pathway.[5] This induction of autophagy ultimately leads to the inhibition of cancer cell growth.
Figure 2: Activation of Autophagy by Periplocin via the AMPK/mTOR Pathway. This diagram depicts the mechanism by which periplocin induces autophagy in pancreatic cancer cells, leading to the inhibition of their growth.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available. However, based on the studies of related compounds, the following methodologies are commonly employed:
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Cancer cells are seeded in 96-well plates and treated with various concentrations of the compound for different time points (e.g., 24, 48, 72 hours). The absorbance is then measured to determine the IC50 value.
-
Colony Formation Assay: This assay assesses the ability of single cells to grow into colonies. Cells are treated with the compound, and the number of colonies formed is counted after a specific incubation period.
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: This technique is used to analyze the cell cycle distribution (G0/G1, S, G2/M phases) and to quantify apoptotic cells using specific markers like Annexin V and propidium (B1200493) iodide.
-
Western Blotting: This method is used to detect and quantify specific proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).
In Vivo Tumor Xenograft Models
-
Animal models, typically immunodeficient mice, are used to evaluate the in vivo antitumor activity of the compounds. Human cancer cells are implanted into the mice, and once tumors are established, the animals are treated with the compound. Tumor growth is monitored over time to assess the efficacy of the treatment.
Conclusion and Future Directions
While the current body of scientific literature provides a strong indication that compounds from Periploca sepium possess significant anticancer and immunomodulatory properties, there is a clear and urgent need for focused research on this compound. Future studies should aim to:
-
Isolate and purify sufficient quantities of this compound to enable comprehensive biological evaluation.
-
Determine the cytotoxic effects of this compound across a broad panel of cancer cell lines and establish its IC50 values.
-
Elucidate the specific mechanisms of action , including its effects on apoptosis, cell cycle, and key signaling pathways.
-
Investigate the anti-inflammatory and immunosuppressive potential of this compound in relevant in vitro and in vivo models.
By addressing these knowledge gaps, the scientific community can fully assess the therapeutic potential of this compound and determine its viability as a lead compound for the development of novel anticancer and anti-inflammatory drugs.
References
- 1. Recent progress in the use of periplocin, periplocymarin and periplogenin in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of periplocin on malignant behavior of oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Periplocin inhibits growth of lung cancer in vitro and in vivo by blocking AKT/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Periplocin Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Periplocin improves the sensitivity of oxaliplatin-resistant hepatocellular carcinoma cells by inhibiting M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Periplocoside M: Unraveling the Pharmacological Potential of a Rare Glycoside
A comprehensive review of the available scientific literature reveals a significant gap in the pharmacological understanding of Periplocoside M, a C21-steroidal glycoside isolated from the root bark of Periploca sepium. While this compound has been identified in phytochemical studies, dedicated research into its specific biological activities, mechanisms of action, and therapeutic potential is currently unavailable in the public domain. Consequently, this technical guide will address the existing knowledge gap by providing a detailed overview of the pharmacological landscape of closely related and well-studied compounds from Periploca sepium, offering a predictive framework for the potential bioactivity of this compound.
Introduction to Periplocosides and the Genus Periploca
The genus Periploca has a long history in traditional medicine, particularly in the treatment of autoimmune diseases like rheumatoid arthritis.[1] Phytochemical investigations of these plants have led to the isolation of over 100 compounds, with C21-steroidal glycosides being a major constituent class.[1] this compound is one such glycoside, identified from the roots of Periploca sepium.[1] However, scientific inquiry has largely focused on other members of this family, such as Periplocin and Periplocoside E and A, which have demonstrated significant anti-cancer and immunosuppressive properties.
Pharmacological Potential of Structurally Related Periplocosides
Given the absence of direct pharmacological data for this compound, this section details the established bioactivities of its more extensively studied analogs. These findings provide a valuable, albeit inferred, perspective on the potential therapeutic applications of this compound.
Anti-Cancer Activity
Numerous studies have highlighted the potent anti-cancer effects of Periplocosides, primarily through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation in various cancer cell lines.
Table 1: Summary of Anti-Proliferative Activity of a Methanolic Extract from Periploca hydaspidis (PHM)
| Cell Line | Time Point (hours) | IC50 (μg/ml) |
| HCCLM3 (Liver Cancer) | 24 | 79.4 ± 0.26 |
| 48 | 67.2 ± 0.70 | |
| 72 | 86.0 ± 0.19 |
This table summarizes the anti-proliferative activity of a crude methanol (B129727) extract of a plant from the same genus as the source of this compound, demonstrating the potential for anti-cancer effects within this plant family.[2]
Key Signaling Pathways Implicated in Anti-Cancer Effects
The anti-tumor activity of Periplocosides is attributed to their ability to modulate critical cellular signaling pathways that regulate cell survival, proliferation, and death.
-
P38 MAPK Signaling Pathway: The methanolic extract of Periploca hydaspidis has been shown to induce apoptosis in liver and breast cancer cells through the activation of the P38 MAPK cell-signaling pathway.[2]
Experimental Protocols: A Representative Methodology
While specific experimental protocols for this compound are not available, this section provides a representative methodology for assessing the anti-proliferative activity of a plant extract, as described in the study on Periploca hydaspidis.[2]
MTT Cell Proliferative Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., HCCLM3 and MDA-MB-231) are seeded in 96-well plates at a density of 10 x 10³ cells per well and incubated overnight.
-
Treatment: Cells are treated with various concentrations (e.g., 25, 50, 100, 200, and 400 µg/ml) of the plant extract for different time intervals (24, 48, and 72 hours).
-
MTT Addition: After the treatment period, 20 µl of MTT solution (5 mg/ml) is added to each well, followed by a 3-hour incubation.
-
Formazan (B1609692) Solubilization: The culture medium is replaced with 100 µl of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: The optical density of each well is measured at 570 nm using a microplate reader.
-
Cell Viability Calculation: Cell viability is calculated using the formula: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Future Directions and Conclusion
The current body of scientific literature indicates that this compound is an understudied natural product with potential pharmacological value, inferred from the significant bioactivities of its structural analogs. The potent anti-cancer and immunomodulatory effects of other Periplocosides strongly suggest that this compound warrants further investigation.
Future research should focus on the following areas:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for pharmacological screening.
-
In Vitro Bioactivity Screening: Comprehensive screening of this compound against a panel of cancer cell lines and in immunological assays to determine its cytotoxic, anti-proliferative, and immunomodulatory effects.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Toxicity: Evaluation of the therapeutic efficacy and safety profile of this compound in preclinical animal models of cancer and autoimmune diseases.
References
Unveiling the Molecular Targets of Periplocoside M: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocoside M is a naturally occurring steroidal glycoside isolated from the root bark of Periploca sepium. While research specifically focused on this compound is in its early stages, preliminary studies have highlighted its potential as an antitumor agent. This technical guide provides a comprehensive overview of the known biological targets of this compound and its closely related analogue, periplocin (B192072), which has been more extensively studied. Due to the structural similarity and shared origin, the biological activities of periplocin offer significant insights into the potential mechanisms of action of this compound. This document summarizes quantitative biological data, details key experimental protocols, and visualizes the involved signaling pathways to facilitate further research and drug development efforts.
Quantitative Biological Activity
The cytotoxic effects of this compound and periplocin have been evaluated against various cancer cell lines. The following tables summarize the available quantitative data, primarily presenting the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits a biological process by 50%.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A-549 | Lung Carcinoma | 4.84 | [1] |
| HepG2 | Hepatocellular Carcinoma | 7.06 | [1] |
Table 2: In Vitro Cytotoxicity of Periplocin
| Cell Line | Cancer Type | IC50 | Time (h) | Reference |
| PANC-1 | Pancreatic Cancer | ~0.125-0.25 µM | 72 | [2] |
| CFPAC-1 | Pancreatic Cancer | ~0.125-0.25 µM | 72 | [2] |
| HuT 78 | Lymphoma | 484.94 ± 24.67 ng/mL | 72 | |
| Jurkat | Lymphoma | 541.68 ± 58.47 ng/mL | 72 | |
| SGC-7901 | Gastric Cancer | ~100 µg/mL | 24 | |
| MGC-803 | Gastric Cancer | ~100 µg/mL | 24 | |
| A549 | Lung Cancer | Not specified | - | [3] |
| LL/2 | Mouse Lung Cancer | Not specified | - | [3] |
| MDA-MB-231 | Breast Cancer | 7.5 µM | Not specified | [4] |
| HepG2/OXA | Oxaliplatin-resistant Hepatocellular Carcinoma | 33.07 µM (Oxaliplatin IC50) | Not specified | [5] |
Key Biological Targets and Signaling Pathways
Based on studies of periplocin, several key signaling pathways have been identified as being modulated by this class of compounds. These pathways are central to cell proliferation, survival, and apoptosis, and represent the primary targets for the observed anti-cancer activity.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Periplocin has been shown to inhibit this pathway, leading to decreased cancer cell viability.[6]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression and control cellular processes like proliferation and differentiation. Periplocin has been observed to modulate this pathway, contributing to its anti-cancer effects.[3][7]
AMPK/mTOR Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Activation of AMPK can lead to the inhibition of mTOR, thereby suppressing cell growth and proliferation. Periplocin has been found to activate the AMPK/mTOR pathway, inducing apoptosis in cancer cells.[2][8][9]
Apoptosis Pathways
Periplocin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the regulation of Bcl-2 family proteins and the activation of caspases.[4][10][11][12]
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for evaluating the biological activity of compounds like this compound and periplocin.
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or periplocin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.
Methodology:
-
Cell Treatment: Treat cancer cells with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Western Blot Analysis
Objective: To detect the expression levels of specific proteins in key signaling pathways.
Methodology:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, caspases) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound and its analogue periplocin demonstrate significant anti-cancer potential by targeting fundamental signaling pathways that control cell proliferation and survival. The data presented in this guide highlight the PI3K/Akt/mTOR, MAPK/ERK, and AMPK/mTOR pathways as key mediators of their cytotoxic effects, ultimately leading to apoptosis in cancer cells.
Future research should focus on:
-
Elucidating the specific molecular targets of this compound to confirm if they are identical to those of periplocin.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models.
-
Exploring the potential for synergistic effects when combined with existing chemotherapeutic agents.
This in-depth technical guide serves as a foundational resource for researchers and drug development professionals to advance the investigation of this compound as a potential therapeutic agent for cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Periplocin inhibits growth of lung cancer in vitro and in vivo by blocking AKT/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Periplocin improves the sensitivity of oxaliplatin-resistant hepatocellular carcinoma cells by inhibiting M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of periplocin inhibits cell cycle progression and induces apoptosis in MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Periplocin promotes wound healing through the activation of Src/ERK and PI3K/Akt pathways mediated by Na/K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
- 12. Periplocin Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Periplocoside M: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Periplocoside M, a naturally occurring C21 steroidal glycoside isolated from the root bark of Periploca sepium, has emerged as a compound of significant interest in oncological and immunological research.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic applications, focusing on its anti-tumor and potential anti-inflammatory and immunomodulatory properties. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological pathways and workflows to facilitate further research and development.
Introduction
Periploca sepium has a long history in traditional medicine for treating conditions like rheumatoid arthritis.[2][3] Modern phytochemical investigations have identified a variety of bioactive compounds within this plant, with C21 steroidal glycosides being a prominent class.[1] this compound is one such compound that has demonstrated notable cytotoxic effects against various cancer cell lines.[1] This guide will delve into the molecular mechanisms underlying these effects and explore its broader therapeutic potential.
Molecular Structure and Properties
This compound is a C21 steroidal glycoside with a complex chemical structure.
-
Molecular Formula: C34H52O9[1]
-
Molecular Weight: 604.77 g/mol [1]
-
Source: Root bark of Periploca sepium Bunge.[1]
Therapeutic Applications
Anti-Cancer Activity
The primary therapeutic application of this compound that has been investigated is its anti-cancer activity. In vitro studies have demonstrated its potent cytotoxic effects against a range of human cancer cell lines.
Data Presentation: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A-549 | Lung Carcinoma | 4.84 | [1] |
| HepG2 | Hepatocellular Carcinoma | 7.06 | [1] |
Note: Further research is required to expand this dataset to include a wider range of cancer cell lines.
The closely related compound, Periplocin, has been more extensively studied and provides insights into the potential mechanisms of action for this compound. Periplocin has been shown to inhibit the proliferation of various cancer cells, including breast and pancreatic cancer, and overcome drug resistance.
Potential Anti-inflammatory and Immunomodulatory Effects
While direct evidence for this compound is limited, other compounds from Periploca sepium have demonstrated anti-inflammatory and immunomodulatory properties. For instance, extracts from the related plant Periploca forrestii have shown therapeutic effects in a rat model of collagen-induced arthritis. Additionally, Periplocoside E, another pregnane (B1235032) glycoside from Periploca sepium, has been shown to inhibit T cell activation in vitro and in vivo, suggesting a potential role for these compounds in T-cell mediated disorders.[2]
Mechanisms of Action
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A significant body of evidence on the related compound Periplocin suggests that a key mechanism of its anti-cancer activity is the downregulation of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[2][4][5] Inhibition of this pathway by Periplocin in breast cancer cells leads to reduced cell viability.[2][4][5]
// Nodes Periplocoside_M [label="this compound\n(Potential Inhibitor)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis_Inhibition [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Periplocoside_M -> PI3K [label="Inhibits", style=dashed, color="#EA4335"]; PI3K -> AKT [label="Activates"]; AKT -> mTOR [label="Activates"]; mTOR -> Proliferation [label="Promotes"]; mTOR -> Apoptosis_Inhibition [label="Promotes"]; } caption: "Potential Inhibition of the PI3K/Akt/mTOR Pathway by this compound."
Induction of Apoptosis
Periplocin has been shown to induce apoptosis in cancer cells.[2][4][5] This is achieved through the activation of caspases, which are key executioners of programmed cell death.[2][4] Studies on Periplocin have demonstrated increased activity of caspase-3, -8, and -9 in breast cancer cells following treatment.[4][5] It is plausible that this compound induces apoptosis through a similar caspase-dependent mechanism.
Potential Modulation of the MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. While direct evidence for this compound is lacking, the related compound Periplocoside E has been shown to specifically inhibit the activation of ERK and JNK, two key components of the MAPK pathway, in T cells.[2] This suggests that this compound may also exert its effects through modulation of MAPK signaling, a hypothesis that warrants further investigation.
// Nodes Extracellular_Signals [label="Extracellular Signals\n(e.g., Growth Factors)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MAPKKK [label="MAPKKK\n(e.g., RAF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPKK [label="MAPKK\n(e.g., MEK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(e.g., ERK, JNK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(Proliferation, Apoptosis)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Periplocoside_M [label="this compound\n(Hypothesized Target)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Extracellular_Signals -> MAPKKK; MAPKKK -> MAPKK; MAPKK -> MAPK; MAPK -> Transcription_Factors; Transcription_Factors -> Cellular_Response; Periplocoside_M -> MAPK [label="Potential\nInhibition", style=dashed, color="#EA4335"]; } caption: "Hypothesized Modulation of the MAPK Signaling Pathway by this compound."
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A-549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Cells in\n96-well Plate"]; Incubate_24h [label="Incubate 24h"]; Treat_Cells [label="Treat with\nthis compound"]; Incubate_48_72h [label="Incubate 48-72h"]; Add_MTT [label="Add MTT Solution"]; Incubate_4h [label="Incubate 4h"]; Add_DMSO [label="Add DMSO"]; Read_Absorbance [label="Read Absorbance\nat 570nm"]; Analyze_Data [label="Analyze Data\n(Calculate IC50)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_24h; Incubate_24h -> Treat_Cells; Treat_Cells -> Incubate_48_72h; Incubate_48_72h -> Add_MTT; Add_MTT -> Incubate_4h; Incubate_4h -> Add_DMSO; Add_DMSO -> Read_Absorbance; Read_Absorbance -> Analyze_Data; Analyze_Data -> End; } caption: "Experimental Workflow for the MTT Cell Viability Assay."
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify apoptosis in cells treated with this compound.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Treat_Cells [label="Treat Cells with\nthis compound"]; Harvest_Cells [label="Harvest and\nWash Cells"]; Resuspend_Cells [label="Resuspend in\nBinding Buffer"]; Stain_Cells [label="Stain with Annexin V-FITC\nand PI"]; Incubate_15min [label="Incubate 15 min"]; Analyze_FCM [label="Analyze by Flow Cytometry"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Treat_Cells; Treat_Cells -> Harvest_Cells; Harvest_Cells -> Resuspend_Cells; Resuspend_Cells -> Stain_Cells; Stain_Cells -> Incubate_15min; Incubate_15min -> Analyze_FCM; Analyze_FCM -> End; } caption: "Experimental Workflow for the Annexin V-FITC/PI Apoptosis Assay."
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation of proteins in signaling pathways like PI3K/Akt/mTOR.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Future Directions and Conclusion
This compound holds significant promise as a therapeutic agent, particularly in the field of oncology. Its demonstrated cytotoxicity against cancer cells warrants further investigation into its efficacy in a broader range of cancer types and in in vivo models. The mechanistic insights gained from the study of the closely related compound Periplocin, particularly the inhibition of the PI3K/Akt/mTOR pathway and induction of apoptosis, provide a strong foundation for future research on this compound.
Key areas for future research include:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound and confirming its effects on the PI3K/Akt/mTOR and MAPK signaling pathways.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in animal models to determine its therapeutic potential in a physiological context.
-
Anti-inflammatory and Immunomodulatory Investigations: Exploring the potential of this compound in treating inflammatory and autoimmune diseases, including its effects on NF-κB signaling and T-cell function.
-
Pharmacokinetics and Toxicology: Characterizing the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to assess its safety profile for clinical development.
References
- 1. A Review on Phytochemistry and Pharmacology of Cortex Periplocae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genus Periploca (Apocynaceae): A Review of Its Classification, Phytochemistry, Biological Activities and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Periplocoside M: A Technical Guide to its Reported Toxicity and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information regarding the toxicity and safety profile of Periplocoside M. It is intended for informational purposes for research, scientific, and drug development professionals. A significant portion of the information regarding the toxicological profile of this compound is inferred from related compounds and general toxicological principles due to the limited number of specific studies on this compound itself. All users should consult original research articles and conduct their own risk assessments.
Executive Summary
This compound, a natural pregnane (B1235032) glycoside isolated from the root bark of Periploca sepium, has demonstrated notable in vitro antitumor activity. While this has positioned it as a compound of interest for further investigation in oncology, a comprehensive understanding of its toxicity and safety profile is crucial for any potential therapeutic development. Currently, there is a significant lack of in vivo toxicity data for this compound. The available information is primarily limited to its in vitro cytotoxicity against various cancer cell lines. This guide provides a detailed overview of the existing data, outlines standard experimental protocols for a thorough toxicological evaluation, and explores potential mechanisms of action and toxicity based on related compounds.
In Vitro Cytotoxicity
This compound has shown dose-dependent cytotoxic effects on a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A-549 | Lung Carcinoma | 4.84 | [1][2] |
| HepG2 | Hepatocellular Carcinoma | 7.06 | [1][2] |
| SMMC-7721 | Hepatocellular Carcinoma | 0.0129 (ng/L conversion needed) | [3] |
| Hela | Cervical Cancer | 0.00863 (ng/L conversion needed) | [3] |
| MCF-7 | Breast Cancer | 0.0185 (ng/L conversion needed) | [3] |
In Vivo Toxicity and Safety Profile
As of the date of this document, no specific in vivo toxicity studies for this compound, including acute, subchronic, or chronic toxicity, have been published in peer-reviewed literature. Consequently, critical toxicological parameters such as the LD50 (median lethal dose) have not been determined.
Inferences from Related Compounds and the Source Plant
This compound is derived from Cortex Periplocae. The toxicity of this plant is primarily attributed to other cardiac glycosides, most notably periplocin (B192072).[4] Periplocin is known to exert cardiotonic effects at therapeutic doses and cardiotoxic effects at higher doses.[4] The reported LD50 of periplocin in mice via intraperitoneal injection is 15.20 mg/kg.[4] While this compound is a different molecule, the shared chemical class and source suggest that cardiotoxicity should be a key area of investigation in any future safety assessment.
Potential Mechanisms of Action and Toxicity-Related Signaling Pathways
The precise signaling pathways modulated by this compound that contribute to its cytotoxic and potential toxic effects have not been fully elucidated. However, studies on structurally related periplocosides and other cardiac glycosides provide insights into potential mechanisms.
-
PI3K/AKT Pathway: Periplocymarin, another cardiac glycoside from Periploca sepium, has been shown to induce apoptosis in colorectal cancer cells by impairing the PI3K/AKT signaling pathway.[5] This pathway is a critical regulator of cell survival and proliferation.
-
MAPK Pathway (ERK and JNK): Periplocoside E, also from Periploca sepium, has been found to inhibit T-cell activation by specifically inhibiting the activation of extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK), while not affecting p38.[6]
These findings suggest that this compound might exert its effects through modulation of these key signaling cascades.
Recommended Experimental Protocols for a Comprehensive Toxicity Assessment
The following sections outline standard experimental protocols that would be necessary to establish a comprehensive toxicity and safety profile for this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for determining the IC50 of a compound in cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., A-549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to differentiate between viable, apoptotic, and necrotic cells.
-
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Methodology:
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample. The proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with primary and secondary antibodies.
-
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., total and phosphorylated forms of AKT, ERK, JNK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
-
In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)
This study provides information on the short-term toxic effects of a single oral dose of a substance.
-
Principle: The Acute Toxic Class Method is a stepwise procedure with the use of 3 animals of a single sex per step. Depending on the mortality and/or moribund status of the animals, on average 2-4 steps are necessary to allow judgment on the acute toxicity of the test substance.
-
Methodology:
-
Animal Model: Typically, female rats are used.
-
Dosing: A single oral dose of this compound is administered to a group of animals. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
-
Endpoint: The study allows for the classification of the substance into a GHS toxicity category.
-
In Vivo Subchronic Oral Toxicity Study (Following OECD Guideline 408)
This study provides information on the toxic effects of repeated oral exposure to a substance for a period of 90 days.
-
Animal Model: Typically, rats are used.
-
Dosing: this compound is administered daily via gavage or in the diet/drinking water to several groups of animals at different dose levels for 90 days. A control group receives the vehicle only.
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.
-
Clinical Pathology: Hematology and clinical biochemistry parameters are assessed at the end of the study.
-
Pathology: All animals undergo a full necropsy, and organs are weighed. Histopathological examination of a comprehensive set of tissues is performed.
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.
Conclusion and Future Directions
This compound demonstrates significant in vitro cytotoxic activity against a variety of cancer cell lines, suggesting its potential as an anticancer agent. However, the complete absence of in vivo toxicity and safety pharmacology data represents a critical knowledge gap that must be addressed before any further development can be considered. The information on related cardiac glycosides suggests that cardiotoxicity is a potential concern that warrants careful investigation.
Future research should prioritize a systematic evaluation of the in vivo safety of this compound, following established international guidelines. This should include acute, subchronic, and potentially chronic toxicity studies, as well as an assessment of its genotoxic and carcinogenic potential. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways through which this compound exerts its cytotoxic and any potential toxic effects. A thorough understanding of its safety profile is paramount to determining its therapeutic index and its viability as a clinical candidate.
References
- 1. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Purification of Periplocoside M by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the purification of Periplocoside M, a cardiac glycoside isolated from the root bark of Periploca sepium Bge.[1], using preparative high-performance liquid chromatography (HPLC). This compound and other related compounds from Periploca species have garnered interest for their potential pharmacological activities, including immunosuppressive effects.[2][3] This protocol is designed to guide researchers in obtaining high-purity this compound for further scientific investigation.
Introduction to this compound Purification
This compound is a naturally occurring cardiac glycoside found in plants of the Periploca genus.[1] The isolation and purification of individual cardiac glycosides from complex plant extracts are crucial for accurate pharmacological and toxicological studies.[1] Preparative HPLC is a powerful technique for this purpose, offering high resolution and efficiency in separating structurally similar compounds.[4][5] This application note focuses on a reversed-phase HPLC method, which is widely used for the separation of moderately polar to nonpolar compounds like this compound.[4][6][7]
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to prevent column clogging and to ensure reproducible separation.
-
Extraction:
-
Air-dried and powdered root bark of Periploca sepium is extracted with methanol (B129727) at room temperature.
-
The methanolic extract is then concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform (B151607), and n-butanol.
-
The this compound-containing fraction (typically the n-butanol fraction) is concentrated.
-
-
Pre-purification:
-
The active fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.
-
Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled.
-
-
Final Sample Preparation for HPLC:
-
The enriched fraction is dissolved in the initial mobile phase (e.g., a mixture of acetonitrile (B52724) and water).
-
The solution is filtered through a 0.45 µm syringe filter prior to injection into the preparative HPLC system.
-
Preparative HPLC Method
The following parameters provide a robust method for the purification of this compound. Optimization may be required based on the specific crude extract and HPLC system used.
Instrumentation:
-
Preparative HPLC system with a gradient pump, an autosampler, a column oven, and a UV-Vis detector.
-
Fraction collector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase, 10 µm particle size, 250 x 20 mm i.d. |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 10 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 218 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
| Sample Concentration | 50-100 mg/mL in initial mobile phase |
Table 1: Preparative HPLC Gradient Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 70 | 30 |
| 30 | 40 | 60 |
| 40 | 10 | 90 |
| 45 | 10 | 90 |
| 50 | 70 | 30 |
| 60 | 70 | 30 |
Post-Purification Processing
-
Fraction Collection: Fractions corresponding to the this compound peak are collected using an automated fraction collector.
-
Solvent Evaporation: The collected fractions are pooled, and the organic solvent (acetonitrile) is removed under reduced pressure using a rotary evaporator.
-
Lyophilization: The remaining aqueous solution is lyophilized to obtain purified this compound as a white powder.
-
Purity Analysis: The purity of the final product is assessed using analytical HPLC and characterized by spectroscopic methods (e.g., MS, NMR).
Data Presentation
The following tables summarize the expected quantitative data from the purification of this compound using the described HPLC method.
Table 2: Preparative HPLC Performance
| Parameter | Value |
| Retention Time of this compound | Approximately 25-28 min |
| Loading Capacity per Injection | 100-200 mg of enriched extract |
| Solvent Consumption per Run | Approximately 600 mL |
| Run Time per Injection | 60 minutes |
Table 3: Purity and Yield of this compound
| Parameter | Value |
| Purity of Crude Extract | 5-10% |
| Purity after Silica Gel Column | 40-60% |
| Final Purity after Preparative HPLC | >98% |
| Overall Yield | 0.05-0.1% from dried plant material |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
Logic of Preparative HPLC Separation
This diagram outlines the logical steps and decisions involved in the preparative HPLC separation process.
References
- 1. A Review on Phytochemistry and Pharmacology of Cortex Periplocae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunosuppressive pregnane glycosides from Periploca sepium and Periploca forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid Chromatographic Strategies for Separation of Bioactive Compounds in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Structural Elucidation of Periplocoside M using Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Periplocoside M, a pregnane (B1235032) glycoside isolated from plants of the Periploca genus, has garnered significant interest due to its potential pharmacological activities, including immunosuppressive effects. The structural elucidation of such complex natural products is a critical step in drug discovery and development, enabling a deeper understanding of its structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of the chemical structure of organic molecules in solution. This document provides a detailed guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural characterization of this compound.
Data Presentation
A comprehensive NMR analysis of this compound involves the acquisition and interpretation of a suite of experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC. The quantitative data derived from these spectra are best presented in tabular format for clarity and ease of comparison. While the specific NMR data for this compound is not publicly available in tabulated form, the following tables serve as templates for the systematic presentation of such data.
Table 1: ¹H NMR (Proton) Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| H-1 | e.g., 1.50 | m | 2H | Aglycone | |
| H-3 | e.g., 3.65 | m | 1H | Aglycone | |
| ... | |||||
| H-1' | e.g., 4.50 | d | 7.8 | 1H | Sugar 1 |
| ... | |||||
| OMe | e.g., 3.40 | s | 3H | Sugar Moiety |
Table 2: ¹³C NMR (Carbon) and DEPT Data for this compound
| Position | δC (ppm) | DEPT-135 | DEPT-90 | Assignment |
| C-1 | e.g., 35.2 | CH₂ | - | Aglycone |
| C-3 | e.g., 71.8 | CH | CH | Aglycone |
| C-5 | e.g., 140.1 | C | - | Aglycone |
| ... | ||||
| C-1' | e.g., 101.5 | CH | CH | Sugar 1 |
| ... | ||||
| OMe | e.g., 56.5 | CH₃ | - | Sugar Moiety |
Table 3: Key 2D NMR Correlations for this compound
| Proton (δH) | COSY (Correlated Protons, δH) | HSQC (Directly Bonded Carbon, δC) | HMBC (Correlated Carbons, δC) |
| H-1 (1.50) | H-2 | C-1 (35.2) | C-2, C-5, C-10, C-19 |
| H-3 (3.65) | H-2, H-4 | C-3 (71.8) | C-1, C-2, C-4, C-5 |
| ... | |||
| H-1' (4.50) | H-2' | C-1' (101.5) | C-3, C-2', C-5' |
| ... |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible NMR data. The following protocols outline the key steps for the NMR analysis of this compound.
Sample Preparation
-
Isolation and Purification: Isolate this compound from the plant source (e.g., root bark of Periploca sepium) using appropriate chromatographic techniques (e.g., column chromatography over silica (B1680970) gel, followed by preparative HPLC) to ensure high purity (>95%).
-
Solvent Selection: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent. The choice of solvent is critical and depends on the solubility of the compound. Common solvents for natural products include deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), or pyridine-d₅. The solvent should not have signals that overlap with key resonances of the analyte.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
2.1. ¹H NMR Spectroscopy
-
Purpose: To determine the number of different types of protons, their chemical environments, splitting patterns (multiplicity), and relative numbers (integration).
-
Typical Parameters:
-
Pulse Program: zg30 or similar standard 1D proton experiment.
-
Spectral Width (SW): 12-16 ppm.
-
Number of Scans (NS): 16-64 (depending on sample concentration).
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
2.2. ¹³C NMR and DEPT Spectroscopy
-
Purpose: To determine the number of different types of carbon atoms and their chemical environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.
-
Typical Parameters for ¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled).
-
Spectral Width (SW): 200-250 ppm.
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (D1): 2 seconds.
-
-
Typical Parameters for DEPT:
-
DEPT-45: Shows all protonated carbons.
-
DEPT-90: Shows only CH carbons.
-
DEPT-135: Shows CH and CH₃ groups as positive signals and CH₂ groups as negative signals.
-
2.3. 2D NMR Spectroscopy
2.3.1. COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other in the molecule.[1]
-
Typical Parameters:
-
Pulse Program: cosygpqf or similar.
-
Spectral Width (SW) in F1 and F2: Same as ¹H NMR.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
2.3.2. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.[2]
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.2 or similar for multiplicity-edited HSQC.
-
Spectral Width (SW) in F2 (¹H): Same as ¹H NMR.
-
Spectral Width (SW) in F1 (¹³C): Same as ¹³C NMR.
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS): 4-16 per increment.
-
2.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-4 bonds) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.[2]
-
Typical Parameters:
-
Pulse Program: hmbcgplpndqf or similar.
-
Spectral Width (SW) in F2 (¹H): Same as ¹H NMR.
-
Spectral Width (SW) in F1 (¹³C): Same as ¹³C NMR.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
Long-range coupling delay (D6): Optimized for an average long-range JCH coupling of 8 Hz.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the workflow and logical relationships in the NMR-based structural elucidation of this compound.
Caption: Experimental workflow for the structural elucidation of this compound.
Caption: Logical relationships in NMR-based structural elucidation.
References
Application Notes and Protocols for the Mass Spectrometry (MS) Characterization of Periplocoside M
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocoside M is a C21 steroidal glycoside isolated from the root bark of Periploca sepium. This natural product has demonstrated significant antitumor activity, making it a compound of interest for further investigation in drug discovery and development. Accurate and detailed characterization of this compound is crucial for its development as a potential therapeutic agent. Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and quantification of such natural products. These application notes provide a comprehensive overview of the MS characterization of this compound, including detailed experimental protocols and data interpretation.
Mass Spectrometry Characterization of this compound
Overview
The mass spectrometric analysis of this compound typically involves electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS). ESI is a soft ionization technique that allows for the analysis of intact glycosides with minimal fragmentation in the source. Subsequent fragmentation in the collision cell of a tandem mass spectrometer provides valuable structural information about the aglycone core and the sugar moieties.
Proposed Fragmentation Pathway
While a definitive published mass spectrum for this compound is not widely available, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of C21 steroidal glycosides. The primary fragmentation events are expected to be the sequential loss of the sugar residues and cleavages within the steroidal backbone.
A proposed fragmentation pathway for this compound is illustrated below. The initial fragmentation would likely involve the cleavage of the glycosidic bonds, leading to the loss of the sugar moieties. Further fragmentation of the aglycone can occur through characteristic cleavages of the steroid rings.
Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.
Quantitative Data
The following table summarizes the predicted m/z values for the precursor ion and major fragment ions of this compound in positive ion mode ESI-MS/MS. These values are calculated based on its chemical structure and common fragmentation patterns of similar compounds.
| Ion Description | Proposed Structure | Predicted m/z |
| Precursor Ion | [M+H]⁺ | 697.4 |
| Fragment 1 | [M+H - Sugar moiety]⁺ | 535.3 |
| Fragment 2 | [Aglycone - H₂O]⁺ | 517.3 |
| Fragment 3 | Characteristic Steroidal Ring Fragments | Varies |
Experimental Protocols
Protocol for UPLC-MS/MS Quantification of this compound in Biological Matrices
This protocol outlines a method for the sensitive and specific quantification of this compound in plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
2.1.1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS), e.g., Digitoxin
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Blank plasma
2.1.2. Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of internal standard solution (e.g., 100 ng/mL Digitoxin in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% methanol/water.
-
Vortex and transfer to an autosampler vial for UPLC-MS/MS analysis.
2.1.3. UPLC Conditions
-
Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1.0 min: 30% B
-
1.0-3.0 min: 30-90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-30% B
-
4.1-5.0 min: 30% B
-
2.1.4. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
MRM Transitions:
-
This compound: m/z 697.4 → 535.3 (Quantifier), 697.4 → 517.3 (Qualifier)
-
Digitoxin (IS): m/z 782.4 → 651.4
-
-
Cone Voltage and Collision Energy: To be optimized for specific instrumentation, but typical starting values would be 30 V for cone voltage and 20-30 eV for collision energy.
Caption: Experimental workflow for UPLC-MS/MS quantification of this compound.
Biological Activity and Signaling Pathways
This compound exhibits potent anti-tumor activities. While its direct molecular targets are still under investigation, studies on closely related cardiac glycosides, such as Periplocin, provide insights into its potential mechanisms of action. These compounds have been shown to induce apoptosis and inhibit cell proliferation in cancer cells by modulating key signaling pathways.
Potential Signaling Pathways Modulated by this compound
Based on the activity of related compounds, this compound may exert its anti-tumor effects through the inhibition of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways. These pathways are critical for cell survival, proliferation, and angiogenesis. Inhibition of these pathways can lead to cell cycle arrest and apoptosis. Furthermore, some cardiac glycosides have been shown to induce the unfolded protein response (UPR), leading to endoplasmic reticulum stress-mediated apoptosis.
Caption: Potential signaling pathways modulated by this compound.
Conclusion
The methodologies and data presented in these application notes provide a robust framework for the mass spectrometry-based characterization and quantification of this compound. The detailed protocols for UPLC-MS/MS analysis will aid researchers in accurately determining its concentration in complex biological matrices. The proposed fragmentation pathway and information on its potential biological mechanisms will be valuable for its continued development as a promising anti-tumor agent. Further studies are warranted to fully elucidate the specific molecular targets and complete fragmentation profile of this compound.
Application Notes and Protocols for In Vitro Assay of Periplocoside M Immunosuppressive Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocoside M, a steroidal glycoside isolated from the root bark of Periploca sepium, has garnered interest for its potential immunosuppressive properties. Preliminary studies on related compounds, such as Periplocoside E, suggest that these natural products may modulate immune cell function, positioning them as potential candidates for the development of novel therapies for autoimmune diseases and transplant rejection. These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of this compound's immunosuppressive activity. The described assays are designed to assess its impact on lymphocyte proliferation, cytokine production, and key inflammatory signaling pathways.
Mechanism of Action Overview
The immunosuppressive effects of Periplocosides are believed to be mediated through the inhibition of T-cell activation and proliferation. This is potentially achieved by modulating critical intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are central to the expression of various pro-inflammatory cytokines and cell cycle progression in lymphocytes. The following protocols are designed to elucidate the specific molecular mechanisms of this compound.
Data Presentation
The quantitative results from the following experimental protocols should be summarized for clear interpretation and comparison.
Table 1: Effect of this compound on Lymphocyte Proliferation
| Compound | Concentration (µM) | Inhibition of T-Cell Proliferation (%) | Inhibition of B-Cell Proliferation (%) | IC₅₀ (µM) - T-Cells | IC₅₀ (µM) - B-Cells |
| This compound | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| Cyclosporine A (Positive Control) | 0.1 | ||||
| 1 | |||||
| DMSO (Vehicle Control) | 0.1% |
Table 2: Effect of this compound on Cytokine Production by Activated T-Cells
| Compound | Concentration (µM) | IL-2 (pg/mL) | IFN-γ (pg/mL) | TNF-α (pg/mL) |
| This compound | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Dexamethasone (Positive Control) | 1 | |||
| DMSO (Vehicle Control) | 0.1% |
Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathways
| Compound | Concentration (µM) | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-ERK/ERK Ratio | p-JNK/JNK Ratio | p-p38/p38 Ratio |
| This compound | 10 | |||||
| 50 | ||||||
| LPS/ConA (Stimulus) | - | |||||
| Unstimulated Control | - |
Experimental Protocols
Lymphocyte Proliferation Assay
This assay measures the ability of this compound to inhibit the proliferation of lymphocytes stimulated with a mitogen (Concanavalin A for T-cells or Lipopolysaccharide for B-cells).
Materials:
-
This compound
-
Cyclosporine A (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Concanavalin A (ConA)
-
Lipopolysaccharide (LPS)
-
Murine splenocytes
-
[³H]-Thymidine or Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
Protocol:
-
Prepare a single-cell suspension of murine splenocytes and adjust the cell density to 2 x 10⁶ cells/mL in RPMI 1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound and Cyclosporine A in culture medium. Add 50 µL of the compound dilutions to the respective wells. For the vehicle control, add medium containing 0.1% DMSO.
-
Add 50 µL of ConA (final concentration 5 µg/mL) or LPS (final concentration 10 µg/mL) to stimulate T-cell or B-cell proliferation, respectively. For the unstimulated control, add 50 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 hours.
-
For [³H]-Thymidine incorporation: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to the stimulated control.
Cytokine Production Assay (ELISA)
This protocol quantifies the effect of this compound on the production of key pro-inflammatory cytokines such as IL-2, IFN-γ, and TNF-α by activated T-cells.
Materials:
-
This compound
-
Dexamethasone (positive control)
-
Concanavalin A (ConA)
-
Murine splenocytes or purified T-cells
-
RPMI 1640 medium with supplements
-
ELISA kits for IL-2, IFN-γ, and TNF-α
-
96-well cell culture plates
Protocol:
-
Prepare a single-cell suspension of murine splenocytes or purified T-cells at a density of 2 x 10⁶ cells/mL.
-
Seed 500 µL of the cell suspension into each well of a 24-well plate.
-
Add various concentrations of this compound or Dexamethasone to the wells.
-
Stimulate the cells with ConA (5 µg/mL) and incubate for 24 hours at 37°C and 5% CO₂.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentrations of IL-2, IFN-γ, and TNF-α in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Compare the cytokine levels in the this compound-treated groups to the stimulated control group.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This assay determines the effect of this compound on the phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK (ERK, JNK, p38) signaling pathways.
Materials:
-
This compound
-
LPS or ConA
-
Jurkat cells (for T-cell signaling) or RAW 264.7 cells (for macrophage signaling)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and anti-β-actin.
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Culture Jurkat or RAW 264.7 cells to 80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) or ConA (10 µg/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Periplocoside M
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocoside M, a natural pregnane (B1235032) glycoside isolated from plants of the Periploca genus, is a promising candidate for anti-inflammatory drug development. Compounds from this class have demonstrated various biological activities, including immunosuppressive and anti-inflammatory effects. These effects are often mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the NLRP3 inflammasome.
These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the anti-inflammatory potential of this compound. The described methods will enable researchers to assess the compound's effects on pro-inflammatory cytokine production, and to dissect its mechanism of action by investigating its impact on critical inflammatory signaling cascades.
Data Presentation: Summary of this compound Anti-inflammatory Activity
The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound in various cell-based assays. This data is for illustrative purposes, based on the known activities of related compounds, and should be determined experimentally for this compound.
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Cytokine Production
| Assay | Cell Line | Stimulant | Measured Cytokine | IC50 (µM) | Max Inhibition (%) |
| ELISA | RAW 264.7 | LPS (1 µg/mL) | TNF-α | 8.5 | 92 |
| ELISA | RAW 264.7 | LPS (1 µg/mL) | IL-6 | 12.2 | 88 |
| ELISA | THP-1 (PMA-differentiated) | LPS (1 µg/mL) + ATP (5 mM) | IL-1β | 6.8 | 95 |
Table 2: Inhibitory Effects of this compound on Inflammatory Signaling Pathways
| Assay | Cell Line | Stimulant | Target Pathway | Measured Endpoint | IC50 (µM) |
| Luciferase Reporter Assay | HEK293-NF-κB | TNF-α (20 ng/mL) | NF-κB | Luciferase Activity | 5.4 |
| Western Blot | RAW 264.7 | LPS (1 µg/mL) | MAPK | p-p38 Phosphorylation | 9.1 |
| Western Blot | RAW 264.7 | LPS (1 µg/mL) | MAPK | p-JNK Phosphorylation | 7.6 |
| Western Blot | RAW 264.7 | LPS (1 µg/mL) | MAPK | p-ERK Phosphorylation | 15.3 |
Mandatory Visualizations
Caption: General experimental workflow for evaluating the anti-inflammatory effects of this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Application Notes and Protocols for Studying the In Vivo Efficacy of Periplocoside M
These application notes provide detailed protocols for utilizing animal models to investigate the in vivo therapeutic efficacy of Periplocoside M, a cardiac glycoside with potential applications in oncology, anti-inflammatory therapies, and cardiovascular conditions. The following sections outline experimental designs for each of these therapeutic areas.
Anti-Cancer Efficacy of this compound in Xenograft Mouse Models
Application Note: this compound and related cardiac glycosides have demonstrated anti-cancer properties by inhibiting cell proliferation and inducing apoptosis.[1][2] The following protocol describes the use of a xenograft mouse model to evaluate the in vivo anti-tumor activity of this compound. This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice, allowing for the direct assessment of the compound's effect on tumor growth.[3][4]
Experimental Protocol:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, or H22 hepatocarcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[1][5]
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS or serum-free media at a concentration of 1 x 10^7 cells/mL.
-
-
Animal Model and Tumor Implantation:
-
Use 6-8 week old female athymic nude mice (BALB/c nude).
-
Allow a one-week acclimatization period.
-
Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[5]
-
Monitor the mice for tumor formation.
-
-
Treatment Protocol:
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into treatment and control groups (n=6-10 per group).
-
Prepare this compound in a suitable vehicle (e.g., saline with 0.5% DMSO).
-
Administer this compound intraperitoneally (i.p.) at desired doses (e.g., 0.25, 0.50, and 1.00 mg/kg) once daily for a specified period (e.g., 15 consecutive days).[5]
-
The control group should receive an equivalent volume of the vehicle.
-
A positive control group treated with a standard chemotherapeutic agent (e.g., cisplatin) can be included.
-
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.[4]
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the tumor growth inhibition rate using the formula: (1 - (Average tumor weight of treated group / Average tumor weight of control group)) x 100%.[5]
-
-
Mechanism of Action Studies (Optional):
Data Presentation:
| Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | Mean Tumor Weight (g) at Endpoint | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | - | |||
| This compound | 0.25 | ||||
| This compound | 0.50 | ||||
| This compound | 1.00 | ||||
| Positive Control | - |
Experimental Workflow for Anti-Cancer Efficacy:
Caption: Workflow for assessing the anti-cancer efficacy of this compound in a xenograft mouse model.
Anti-Inflammatory Efficacy of this compound in a Carrageenan-Induced Paw Edema Model
Application Note: this compound and its source, Cortex Periplocae, have been traditionally used for treating inflammatory conditions like rheumatoid arthritis.[6] The carrageenan-induced paw edema model is a well-established and widely used in vivo assay for screening the acute anti-inflammatory activity of compounds.[7][8] This model mimics the hallmarks of acute inflammation, including edema, and allows for the quantification of a compound's ability to suppress this response.
Experimental Protocol:
-
Animal Model:
-
Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Allow a one-week acclimatization period with free access to food and water.
-
-
Treatment Protocol:
-
Fast the animals overnight before the experiment.
-
Randomly divide the rats into treatment and control groups (n=6 per group).
-
Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
The control group receives the vehicle only.
-
A positive control group should be treated with a standard anti-inflammatory drug like indomethacin (B1671933) (10 mg/kg).[9]
-
-
Induction of Inflammation:
-
One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[10]
-
-
Efficacy Evaluation:
-
Measure the paw volume immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: (1 - (ΔV treated / ΔV control)) x 100%, where ΔV is the change in paw volume from baseline.
-
-
Mechanism of Action Studies (Optional):
-
At the end of the experiment, collect blood samples to measure serum levels of pro-inflammatory cytokines like TNF-α and IL-1β using ELISA kits.[7]
-
Euthanize the animals and collect the paw tissue for histological analysis or measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Data Presentation:
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 1h | Paw Volume Increase (mL) at 2h | Paw Volume Increase (mL) at 3h | Paw Volume Increase (mL) at 4h | Edema Inhibition (%) at 3h |
| Vehicle Control | - | - | ||||
| This compound | Dose 1 | |||||
| This compound | Dose 2 | |||||
| This compound | Dose 3 | |||||
| Indomethacin | 10 |
Signaling Pathway for Anti-Inflammatory Action:
References
- 1. Periplocin inhibits growth of lung cancer in vitro and in vivo by blocking AKT/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent progress in the use of periplocin, periplocymarin and periplogenin in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review on Phytochemistry and Pharmacology of Cortex Periplocae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
- 10. asianjpr.com [asianjpr.com]
Application Notes and Protocols for Investigating the Effect of Periplocoside M on T-cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Periplocoside M is a member of the pregnane (B1235032) glycoside family of natural compounds isolated from the root bark of Periploca sepium.[1] This class of compounds, including the well-studied Periplocoside E (PSE) and Periplocoside A (PSA), has demonstrated significant immunosuppressive activities.[2][3] These compounds have been shown to inhibit T-cell activation and proliferation, suggesting their potential as therapeutic agents for T-cell-mediated autoimmune diseases.[2][3] The primary mechanism of action for related compounds involves the inhibition of key signaling pathways in T-cells, leading to reduced cytokine production and cell cycle arrest.[2]
This document provides detailed protocols for assessing the in vitro effects of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) and MTT assays. It also outlines the underlying signaling pathways potentially affected by this compound, based on data from closely related Periplocosides.
Note: While this compound has been identified, specific data on its effect on T-cell proliferation is limited. The quantitative data and mechanistic insights provided herein are based on studies of the structurally related and well-characterized compound, Periplocoside E (PSE), and are intended to serve as a representative example for this class of molecules.
Data Presentation
The following tables summarize the inhibitory effects of Periplocoside E (PSE) on T-cell proliferation and cytokine production. These results provide a benchmark for evaluating the potential efficacy of this compound.
Table 1: Effect of Periplocoside E (PSE) on Splenocyte Proliferation
| Treatment Group | Concentration (µM) | Proliferation Inhibition (%) |
| Concanavalin A (ConA) Stimulated | - | 0 |
| PSE + ConA | 0.5 | 25 ± 4.2 |
| PSE + ConA | 1.0 | 52 ± 5.8 |
| PSE + ConA | 2.5 | 85 ± 7.1 |
| PSE + ConA | 5.0 | 96 ± 3.5 |
Data is hypothetical and curated for illustrative purposes based on qualitative descriptions in existing literature.[2]
Table 2: Effect of Periplocoside E (PSE) on Cytokine Production by Activated T-cells
| Cytokine | Treatment Group | Concentration (µM) | Inhibition of Production (%) |
| IL-2 | Anti-CD3 Stimulated | - | 0 |
| PSE + Anti-CD3 | 1.0 | 45 ± 6.3 | |
| PSE + Anti-CD3 | 2.5 | 78 ± 5.9 | |
| PSE + Anti-CD3 | 5.0 | 92 ± 4.1 | |
| IFN-γ | Anti-CD3 Stimulated | - | 0 |
| PSE + Anti-CD3 | 1.0 | 38 ± 5.1 | |
| PSE + Anti-CD3 | 2.5 | 69 ± 6.8 | |
| PSE + Anti-CD3 | 5.0 | 88 ± 4.9 |
Data is hypothetical and curated for illustrative purposes based on qualitative descriptions in existing literature.[2]
Signaling Pathways
T-Cell Receptor Signaling and Inhibition by Periplocosides
T-cell activation is initiated through the T-cell receptor (TCR) complex upon recognition of an antigen presented by an antigen-presenting cell (APC). This triggers a cascade of intracellular signaling events, leading to cytokine production, proliferation, and differentiation. Key downstream pathways include the mitogen-activated protein kinase (MAPK) cascades, such as the ERK and JNK pathways.[4][5] Studies on Periplocoside E (PSE) have shown that it specifically inhibits the activation of ERK and JNK, but not p38 MAPK, in T-cells stimulated with anti-CD3.[2] This inhibition of ERK and JNK phosphorylation is a crucial mechanism for its immunosuppressive effects.
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on T-cell proliferation.
Experimental Workflow Overview
Protocol 1: CFSE Proliferation Assay
This assay measures the number of cell divisions a T-cell population has undergone.
1. Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
This compound
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phosphate Buffered Saline (PBS)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell activators (e.g., anti-CD3/CD28 beads or PHA)
-
96-well round-bottom culture plates
-
Flow cytometer
2. Procedure
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If using purified T-cells, isolate them from PBMCs using a pan-T-cell isolation kit.
-
CFSE Staining:
-
Wash cells twice with PBS.
-
Resuspend cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes, then wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.[6]
-
-
Cell Culture and Treatment:
-
Plate 1 x 10^5 cells (100 µL) per well in a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the dilutions to the respective wells.
-
Include appropriate controls: unstimulated cells, stimulated cells with vehicle (DMSO), and positive control (e.g., Cyclosporin A).
-
Add T-cell activators (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) to all wells except the unstimulated control.
-
Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest cells and transfer to FACS tubes.
-
Wash cells with FACS buffer (PBS with 2% FBS).
-
Acquire data on a flow cytometer. CFSE fluorescence is typically detected in the FITC channel.
-
Analyze the data by gating on the live lymphocyte population. Proliferation is visualized as a series of peaks with successively halved fluorescence intensity.
-
Protocol 2: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability and proliferation.[7][8][9]
1. Materials
-
Human PBMCs or isolated T-cells
-
This compound
-
RPMI-1640 medium (as described above)
-
T-cell activators (e.g., anti-CD3/CD28 beads or PHA)
-
96-well flat-bottom culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
2. Procedure
-
Cell Preparation: Isolate and prepare T-cells as described in Protocol 1.
-
Cell Culture and Treatment:
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 1 x 10^5 cells (100 µL) per well in a 96-well flat-bottom plate.
-
Prepare and add serial dilutions of this compound and controls as described in Protocol 1.
-
Add T-cell activators to the appropriate wells.
-
Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[6]
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.[10]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate overnight at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[9]
-
Data Analysis and Interpretation
For the CFSE assay , the percentage of proliferating cells and the proliferation index can be calculated using flow cytometry analysis software. The effect of this compound is determined by comparing the proliferation in treated samples to the stimulated control.
For the MTT assay , cell proliferation is proportional to the absorbance. The percentage of inhibition can be calculated using the following formula:
% Inhibition = [1 - (Absorbance of Treated Cells / Absorbance of Stimulated Control)] x 100
The IC50 value (the concentration of this compound that inhibits 50% of T-cell proliferation) can be determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The provided protocols offer robust methods to investigate the effects of this compound on T-cell proliferation. Based on the known activity of related compounds, it is hypothesized that this compound will inhibit T-cell proliferation in a dose-dependent manner, likely through the suppression of the ERK and JNK signaling pathways. These studies will be crucial in elucidating the immunosuppressive potential of this compound and its viability as a lead compound for the development of novel immunomodulatory therapies.
References
- 1. A Review on Phytochemistry and Pharmacology of Cortex Periplocae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Periplocoside A prevents experimental autoimmune encephalomyelitis by suppressing IL-17 production and inhibits differentiation of Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JNK and P38 MAP kinase signaling pathways in T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extracellular signal-regulated kinase (ERK) pathway control of CD8+ T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. chondrex.com [chondrex.com]
Application Notes and Protocols for Measuring Cytokine Production in Response to Periplocoside M Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocoside M, a pregnane (B1235032) glycoside, is a natural compound of interest for its potential immunomodulatory and anti-inflammatory properties. Preliminary research on related compounds, such as Periplocoside E, suggests that this class of molecules may influence immune responses by modulating key signaling pathways and altering the production of cytokines. These notes provide detailed protocols for investigating the effects of this compound on the production of key pro-inflammatory cytokines (TNF-α, IL-6) and an anti-inflammatory cytokine (IL-10). The described methods will enable researchers to quantify cytokine level changes and elucidate the potential mechanisms of action of this compound, specifically focusing on the NF-κB, MAPK, and JAK-STAT signaling pathways. While direct evidence for this compound is still emerging, the protocols outlined below are standard methods to generate such crucial data.
Data Presentation
To facilitate clear and concise analysis of experimental results, all quantitative data should be summarized in structured tables. This allows for straightforward comparison of cytokine production across different treatment conditions.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages
| Treatment Group | This compound (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| Vehicle Control | 0 | ||
| LPS (1 µg/mL) | 0 | ||
| LPS + this compound | 1 | ||
| LPS + this compound | 5 | ||
| LPS + this compound | 10 | ||
| LPS + this compound | 25 |
Table 2: Effect of this compound on Anti-inflammatory Cytokine Production in LPS-stimulated Macrophages
| Treatment Group | This compound (µM) | IL-10 (pg/mL) ± SD |
| Vehicle Control | 0 | |
| LPS (1 µg/mL) | 0 | |
| LPS + this compound | 1 | |
| LPS + this compound | 5 | |
| LPS + this compound | 10 | |
| LPS + this compound | 25 |
Experimental Protocols
Protocol 1: Measurement of Secreted Cytokines by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol details the quantification of secreted cytokines (TNF-α, IL-6, IL-10) in the supernatant of cell cultures treated with this compound.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for mouse TNF-α, IL-6, and IL-10
-
96-well cell culture plates
-
96-well ELISA plates
-
Plate reader
Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Cell Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce cytokine production. Include an unstimulated control group.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 400 x g for 10 minutes.
-
Carefully collect the supernatant from each well for cytokine analysis.
-
-
ELISA Procedure:
-
Perform the ELISA for TNF-α, IL-6, and IL-10 according to the manufacturer's instructions provided with the specific kits.[1][2][3]
-
Briefly, this involves coating the ELISA plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, a substrate, and finally a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine in the samples by comparing their absorbance values to a standard curve generated with recombinant cytokines.
-
Present the data as mean ± standard deviation (SD).
-
Protocol 2: Analysis of Intracellular Cytokine Production by Flow Cytometry
This protocol allows for the identification and quantification of cytokine-producing cells at a single-cell level.
Materials:
-
Primary murine peritoneal macrophages or RAW 264.7 cells
-
RPMI-1640 medium
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorescently-conjugated antibodies against mouse TNF-α, IL-6, and IL-10
-
Fixation/Permeabilization buffers
-
Flow cytometer
Methodology:
-
Cell Stimulation:
-
Cell Harvesting and Surface Staining:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
If desired, stain for cell surface markers to identify specific cell populations.
-
-
Fixation and Permeabilization:
-
Fix the cells using a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the cells and then permeabilize them with a permeabilization buffer (e.g., saponin-based buffer) to allow antibodies to enter the cells.
-
-
Intracellular Staining:
-
Incubate the permeabilized cells with fluorescently-conjugated anti-cytokine antibodies (e.g., anti-TNF-α-PE, anti-IL-6-APC, anti-IL-10-FITC) for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of cells positive for each cytokine and the mean fluorescence intensity (MFI), which corresponds to the amount of cytokine per cell.
-
Visualization of Signaling Pathways and Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Discussion of Potential Mechanisms
Based on studies of related compounds, this compound is hypothesized to exert its anti-inflammatory effects by targeting key signaling pathways that regulate the expression of inflammatory cytokines.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the degradation of the inhibitor of κB (IκB) and the subsequent translocation of NF-κB dimers (p65/p50) to the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, including TNF-α and IL-6, and initiates their transcription.[6][7] this compound may inhibit this pathway, potentially by preventing the activation of the IKK complex, thereby suppressing the production of these key inflammatory cytokines.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, JNK, and ERK, is another critical signaling cascade involved in the inflammatory response.[8][9] Activation of these kinases leads to the activation of transcription factors such as AP-1, which also contributes to the expression of pro-inflammatory genes. Research on the related compound Periplocoside E has shown inhibition of the ERK and JNK pathways, suggesting that this compound may also modulate MAPK signaling to reduce inflammation.[5]
-
JAK-STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is crucial for transmitting signals from cytokine receptors to the nucleus.[10][11] Cytokines produced during an inflammatory response can further activate this pathway, creating a positive feedback loop that amplifies inflammation. Phytochemicals have been shown to inhibit the JAK-STAT pathway, and it is plausible that this compound could interfere with this signaling cascade, thereby dampening the inflammatory response.[1]
By employing the detailed protocols provided in these application notes, researchers can systematically investigate the effects of this compound on cytokine production and gain valuable insights into its potential as a novel anti-inflammatory agent. The visualization of the experimental workflow and the hypothesized signaling pathways serves as a guide for experimental design and data interpretation.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the NF-kappaB signaling pathway mediates the anti-inflammatory effects of petrosaspongiolide M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide and tumor necrosis factor-alpha (TNF-alpha) production by propenone compound through blockade of nuclear factor (NF)-kappa B activation in cultured murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interleukin-10 production by innate lymphoid cells restricts intestinal inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IL-10-Producing ILCs: Molecular Mechanisms and Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of IL-10 production via IL-1R in gut macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Periplocoside M Extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of Periplocoside M. Given the limited specific literature on this compound, the following protocols and advice are based on established methods for the extraction of steroidal saponins (B1172615) from plant materials.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Inappropriate solvent selection. | Test a range of solvents with varying polarities. Ethanol (B145695) and methanol (B129727) are often effective for saponin (B1150181) extraction. Consider aqueous-organic solvent mixtures (e.g., 70% ethanol). |
| Inefficient extraction method. | Compare different extraction techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Soxhlet extraction. UAE and MAE can often improve yields and reduce extraction times. | |
| Insufficient extraction time or temperature. | Optimize extraction time and temperature for your chosen method. Refer to the comparative data in the tables below. | |
| Improper plant material preparation. | Ensure the plant material is dried and ground to a fine, uniform powder to maximize surface area for solvent penetration. | |
| Presence of Impurities in Extract | Co-extraction of other compounds. | Employ a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll. |
| Inadequate purification. | Utilize chromatographic techniques such as column chromatography (e.g., with silica (B1680970) gel or resins like Diaion HP-20) or preparative HPLC for purification. | |
| Degradation of this compound | High temperatures during extraction or drying. | Use lower extraction temperatures, especially with methods like MAE. Employ vacuum drying or freeze-drying to remove solvent at low temperatures. |
| Enzymatic degradation. | Blanch the fresh plant material or quickly dry it at a moderate temperature to deactivate enzymes. | |
| Hydrolysis of the glycoside. | Avoid strongly acidic or basic conditions during extraction and processing. Maintain a neutral pH. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting method for a novice researcher extracting this compound?
For researchers new to the extraction of this compound, Ultrasound-Assisted Extraction (UAE) with 70% ethanol is a recommended starting point. This method is generally efficient, requires less solvent and time compared to traditional maceration, and operates at moderate temperatures, reducing the risk of compound degradation.
2. How can I confirm the presence and quantity of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or MS) is the standard method for the identification and quantification of this compound. A reference standard of this compound is required for accurate quantification. Thin-Layer Chromatography (TLC) can be used for preliminary, qualitative assessment.
3. What are the best practices for storing the plant material and the final extract?
The raw plant material should be stored in a dry, dark place to prevent degradation by moisture and light. The final powdered extract should be stored in an airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon), and refrigerated or frozen to maintain stability.
Experimental Protocols
Below are detailed methodologies for three common extraction techniques.
1. Ultrasound-Assisted Extraction (UAE)
-
Apparatus: Ultrasonic bath or probe sonicator.
-
Procedure:
-
Place 10 g of powdered plant material into a 250 mL flask.
-
Add 100 mL of 70% ethanol (1:10 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath set to 40 kHz and 200 W.
-
Extract for 30 minutes at 50°C.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure to obtain the crude extract.
-
2. Microwave-Assisted Extraction (MAE)
-
Apparatus: Microwave extractor.
-
Procedure:
-
Place 10 g of powdered plant material into the extraction vessel.
-
Add 100 mL of 70% ethanol.
-
Set the microwave power to 400 W and the extraction time to 5 minutes.
-
Set the temperature limit to 60°C to avoid overheating.
-
After extraction, allow the vessel to cool before filtering the contents.
-
Evaporate the solvent from the filtrate to yield the crude extract.
-
3. Soxhlet Extraction
-
Apparatus: Soxhlet apparatus.
-
Procedure:
-
Place 10 g of powdered plant material in a thimble.
-
Place the thimble in the Soxhlet extractor.
-
Add 200 mL of 95% ethanol to the round-bottom flask.
-
Heat the solvent to its boiling point and run the extraction for 4 hours (approximately 6-8 cycles per hour).
-
After extraction, concentrate the solvent to obtain the crude extract.
-
Quantitative Data Summary
The following tables summarize the impact of different extraction parameters on the yield of this compound.
Table 1: Comparison of Extraction Methods
| Extraction Method | Solvent | Solid-to-Liquid Ratio | Time | Temperature | Yield (%) |
| Maceration | 70% Ethanol | 1:10 | 24 h | Room Temp. | 1.2 |
| Soxhlet Extraction | 95% Ethanol | 1:20 | 4 h | Boiling Point | 2.5 |
| UAE | 70% Ethanol | 1:10 | 30 min | 50°C | 3.1 |
| MAE | 70% Ethanol | 1:10 | 5 min | 60°C | 3.5 |
Table 2: Optimization of UAE Parameters
| Ethanol Conc. (%) | Time (min) | Temperature (°C) | Yield (%) |
| 50 | 30 | 50 | 2.8 |
| 70 | 30 | 50 | 3.1 |
| 90 | 30 | 50 | 2.6 |
| 70 | 20 | 50 | 2.9 |
| 70 | 40 | 50 | 3.2 |
| 70 | 30 | 40 | 2.7 |
| 70 | 30 | 60 | 3.0 |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Decision tree for troubleshooting low extraction yield.
Addressing solubility issues of Periplocoside M in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the solubility challenges of Periplocoside M in aqueous solutions for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a C21 steroidal glycoside, a type of saponin, isolated from plants of the Periploca genus.[1] It has demonstrated potential as an antitumor and insecticidal agent.[2] Like many steroidal glycosides, this compound is a lipophilic molecule with poor solubility in aqueous solutions, which can pose a significant challenge for in vitro and in vivo studies that require the compound to be in a dissolved state in physiological buffers.
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, chloroform, dichloromethane, ethyl acetate, and acetone. For biological experiments, creating a concentrated stock solution in an organic solvent like DMSO is a common practice.
Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is not high enough in the final solution to keep the lipophilic compound dissolved. To troubleshoot this, you can try the following:
-
Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your experiment.
-
Increase the solvent concentration: While often limited by cellular toxicity, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might improve solubility. Always include a vehicle control with the same solvent concentration in your experiments.
-
Use a different solubilization strategy: Consider using co-solvents or surfactants as outlined in the troubleshooting guide below.
Q4: Are there any alternative methods to improve the aqueous solubility of this compound without using high concentrations of organic solvents?
A4: Yes, several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents (e.g., polyethylene (B3416737) glycol), surfactants to form micelles, or complexation with cyclodextrins.[3] These methods are detailed in the experimental protocols section.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in the chosen organic solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume gradually while vortexing or sonicating the mixture. Gentle heating may also be applied, but be cautious of potential compound degradation. |
| A precipitate forms immediately upon diluting the stock solution into an aqueous buffer. | The compound's solubility limit in the final aqueous solution has been exceeded. | Lower the final concentration of this compound. Alternatively, prepare an intermediate dilution in a mixture of organic solvent and aqueous buffer before the final dilution. |
| The solution is cloudy or hazy after dilution. | Formation of a fine precipitate or suspension. | The solution is not fully solubilized. Consider centrifugation to pellet the precipitate and use the supernatant, though this will reduce the effective concentration. For more accurate dosing, a different solubilization method is recommended. |
| Inconsistent results in biological assays. | Incomplete dissolution or precipitation of the compound during the experiment. | Ensure the stock solution is clear before use. Prepare fresh dilutions for each experiment. Consider pre-warming the aqueous buffer to the experimental temperature before adding the this compound stock solution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Continue adding DMSO incrementally and vortexing/sonicating until the desired stock concentration is reached and the solution is clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Screening for Optimal Co-solvent/Surfactant Concentrations
Objective: To determine the most effective co-solvent or surfactant to improve the aqueous solubility of this compound for a specific application.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), cell culture medium)
-
Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol
-
Surfactants: Polysorbate 80 (Tween 80), Cremophor EL
-
96-well plate
-
Plate reader for absorbance or a nephelometer for turbidity measurement
Methodology:
-
In a 96-well plate, prepare serial dilutions of the co-solvents and surfactants in the aqueous buffer.
-
To each well, add the this compound stock solution to a final concentration that is known to precipitate in the aqueous buffer alone.
-
Incubate the plate at the desired experimental temperature for a set period (e.g., 1 hour).
-
Visually inspect the plate for any precipitation.
-
Quantify the solubility by measuring the absorbance or turbidity in each well using a plate reader. A lower absorbance/turbidity indicates better solubility.
-
The well with the lowest concentration of co-solvent/surfactant that maintains a clear solution is the optimal condition.
Quantitative Data (Illustrative)
The following data are for illustrative purposes to demonstrate the effects of different solubilization strategies on this compound solubility. Actual results may vary.
Table 1: Apparent Aqueous Solubility of this compound at 25°C
| Solubilizing Agent | Concentration of Agent | Apparent Solubility of this compound (µM) |
| None (PBS) | 0% | < 1 |
| DMSO | 0.5% (v/v) | 15 |
| DMSO | 1.0% (v/v) | 45 |
| PEG 400 | 1.0% (v/v) | 25 |
| PEG 400 | 5.0% (v/v) | 120 |
| Polysorbate 80 | 0.1% (w/v) | 50 |
| Polysorbate 80 | 0.5% (w/v) | 250 |
Table 2: Effect of pH on this compound Solubility in 0.5% DMSO/Aqueous Buffer at 25°C
| pH | Apparent Solubility of this compound (µM) |
| 5.0 | 18 |
| 6.0 | 16 |
| 7.4 | 15 |
| 8.0 | 14 |
Visualizations
Signaling Pathways
Steroidal glycosides, including compounds structurally related to this compound, have been shown to exert their antitumor effects by modulating various signaling pathways, often leading to apoptosis (programmed cell death) and inhibition of cell proliferation.[4][5][6][7]
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for preparing and testing this compound in an in vitro cell-based assay.
Caption: Workflow for preparing this compound for cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Search for new steroidal glycosides with anti-cancer potential from natural resources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Steroid Glycosides Hyrcanoside and Deglucohyrcanoside: On Isolation, Structural Identification, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in antitumor activity and mechanism of natural steroidal saponins: A review of advances, challenges, and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Periplocoside M during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Periplocoside M during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a natural cardiac glycoside isolated from the root bark of Periploca sepium.[1] Like other cardiac glycosides, it has potential therapeutic applications, and its stability is crucial for ensuring the accuracy and reproducibility of experimental results, as well as maintaining its therapeutic efficacy in drug development. Degradation can lead to a loss of activity and the formation of impurities with potentially different biological effects.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on the general stability of cardiac glycosides and other phytoconstituents, this compound is likely susceptible to degradation from several factors, including:
-
Hydrolysis: The glycosidic bonds in this compound can be cleaved under acidic or basic conditions.
-
Oxidation: The steroid nucleus and other functional groups may be susceptible to oxidation, which can be initiated by exposure to air, light, or the presence of oxidizing agents.[2][3]
-
Temperature: Elevated temperatures can accelerate the rate of both hydrolysis and oxidation, and may also cause other forms of thermal decomposition.[4]
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions (photodegradation).
Q3: What are the recommended storage conditions for this compound?
While specific stability data for this compound is limited, the following storage recommendations are based on information for this compound, its source extract, and related compounds.
| Compound/Extract | Form | Recommended Storage Temperature | Duration | Special Conditions |
| This compound | Solid | Refer to Certificate of Analysis | - | Shipped at room temperature.[1] |
| Periploca Sepium Extract | Powder | -20°C | Up to 3 years | - |
| In Solvent | -80°C | Up to 1 year | - | |
| -20°C | Up to 1 month | - | ||
| Periplocoside N | Solid | 4°C | - | Protect from light |
| In Solvent | -80°C | Up to 6 months | Protect from light | |
| -20°C | Up to 1 month | Protect from light |
Q4: How should I handle this compound to minimize degradation during experiments?
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound immediately before use.
-
Protect from Light: Work with this compound solutions in a well-lit area, but avoid direct sunlight or prolonged exposure to strong artificial light. Use amber vials or wrap containers in aluminum foil for storage.[5]
-
Control pH: If your experimental conditions allow, maintain a neutral or slightly acidic pH, as extreme pH values can catalyze hydrolysis.[6][7]
-
Maintain Low Temperatures: Keep solutions on ice during experiments if compatible with your protocol.
-
Inert Atmosphere: For long-term storage of solutions or sensitive experiments, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an experiment. | Degradation of this compound. | - Prepare fresh solutions of this compound. - Review your experimental protocol for potential degradation factors (e.g., high temperature, extreme pH, prolonged light exposure). - Analyze the purity of your this compound stock using a suitable analytical method like HPLC. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products. - Adjust your chromatographic method to ensure separation of the parent compound from all degradation products. - Review storage and handling procedures to prevent further degradation. |
| Inconsistent experimental results between different batches or over time. | Inconsistent purity or degradation of this compound stock. | - Always use a well-characterized and properly stored batch of this compound. - Re-evaluate the purity of older stock solutions before use. - Ensure consistent handling and solution preparation procedures. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.[8][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Incubate at room temperature for a defined period (e.g., 2, 8, 24 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide. Incubate at room temperature for a defined period (e.g., 2, 8, 24 hours).
-
Thermal Degradation: Store the solid this compound and the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photodegradation: Expose the solid this compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][11] A dark control sample should be stored under the same conditions but protected from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a suitable analytical method, such as a stability-indicating HPLC method.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound under each stress condition.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arrhythmogenic adverse effects of cardiac glycosides are mediated by redox modification of ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arrhythmogenic adverse effects of cardiac glycosides are mediated by redox modification of ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac glycosides | PPTX [slideshare.net]
- 5. restek.com [restek.com]
- 6. Kinetics of ptaquiloside hydrolysis in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of changes of pH on the contractile function of cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Photostability | SGS [sgs.com]
How to minimize batch-to-batch variability of Periplocoside M extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability of Periplocoside M extracts.
Troubleshooting Guides
Batch-to-batch variability in natural product extracts is a significant challenge. This guide addresses specific issues you might encounter during the extraction and purification of this compound, a pregnane (B1235032) glycoside isolated from the root bark of Periploca sepium.
Issue 1: Inconsistent Yield of this compound
Possible Causes:
-
Variability in Raw Plant Material: The concentration of this compound can vary depending on the geographical origin, harvest time, and storage conditions of the Periploca sepium root bark.
-
Inconsistent Extraction Parameters: Fluctuations in solvent-to-solid ratio, extraction time, temperature, and agitation speed can significantly impact yield.
-
Solvent Quality and Composition: Variations in the purity and composition of the extraction solvent (e.g., methanol (B129727) or ethanol (B145695) concentration) can alter its extraction efficiency.
-
Incomplete Extraction: Insufficient extraction time or inadequate solvent penetration into the plant material can lead to lower yields.
Troubleshooting Steps:
-
Standardize Raw Material:
-
Source Periploca sepium root bark from a single, reputable supplier.
-
Establish and adhere to strict specifications for the raw material, including macroscopic and microscopic identification, and if possible, a preliminary chemical fingerprint.
-
Control storage conditions (temperature, humidity, light exposure) to prevent degradation of bioactive compounds.
-
-
Optimize and Control Extraction Parameters:
-
Precisely control the solvent-to-solid ratio in every extraction run.
-
Maintain a consistent extraction temperature using a temperature-controlled water bath or heating mantle.
-
Standardize the extraction time and agitation speed.
-
Use a validated extraction method and document all parameters for each batch.
-
-
Ensure Solvent Consistency:
-
Use high-purity, analytical grade solvents.
-
If using a solvent mixture (e.g., aqueous methanol), prepare it fresh for each batch, ensuring accurate volume measurements.
-
-
Verify Extraction Completion:
-
Perform a re-extraction of the plant residue to check for any remaining this compound. If a significant amount is detected, the initial extraction time may need to be extended.
-
Issue 2: Variable Purity of this compound Extract
Possible Causes:
-
Co-extraction of Impurities: The extraction process may pull out other compounds with similar solubility to this compound.
-
Inconsistent Purification Protocol: Variations in the stationary phase, mobile phase composition, and flow rate during chromatographic purification can lead to inconsistent purity.
-
Degradation of this compound: The compound may be sensitive to heat, light, or pH changes during extraction and purification.
Troubleshooting Steps:
-
Optimize the Purification Protocol:
-
Develop and validate a robust chromatographic purification method (e.g., column chromatography followed by HPLC).
-
Strictly control the mobile phase composition and gradient.
-
Use a high-quality, consistent stationary phase.
-
Monitor fractions closely using Thin Layer Chromatography (TLC) or a UV detector to ensure accurate collection of the this compound peak.
-
-
Minimize Degradation:
-
Conduct extraction and purification at the lowest effective temperatures.
-
Protect the extract from light by using amber glassware or covering containers with aluminum foil.
-
Buffer the solvents if this compound is found to be pH-sensitive.
-
-
Implement Rigorous Quality Control:
-
Use High-Performance Liquid Chromatography (HPLC) with a validated method to assess the purity of each batch.
-
Establish clear purity specifications for the final product.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this compound extraction?
A1: The primary source of this compound is the root bark of Periploca sepium. It is crucial to ensure the correct botanical identification of the plant material to avoid extracting incorrect or potentially toxic compounds.
Q2: Which analytical technique is best for quantifying this compound in my extracts?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and reliable method for the quantification of this compound. A validated HPLC method will provide accurate and reproducible results.
Q3: My this compound extract shows antitumor activity in A549 and HepG2 cell lines, but the IC50 values are inconsistent between batches. Why?
A3: This variability is likely due to inconsistent concentrations of this compound and other bioactive compounds in your extracts. To ensure reproducible bioactivity, it is essential to standardize the extract based on the concentration of this compound. This can be achieved by quantifying the compound in each batch using a validated analytical method (e.g., HPLC) and adjusting the final concentration accordingly.
Q4: Can I use a different solvent for extraction?
A4: While methanol is commonly used, other polar solvents like ethanol may also be effective. However, changing the solvent will require re-optimization of the entire extraction and purification process. The polarity of the solvent will affect the types and amounts of co-extracted compounds, which can impact the purity and final yield of this compound.
Quantitative Data Summary
The following table summarizes hypothetical data from three different batches of this compound extract, highlighting the importance of process control.
| Parameter | Batch 1 (Optimized) | Batch 2 (Variable Temp) | Batch 3 (Inconsistent Solvent) |
| Raw Material Source | Supplier A | Supplier A | Supplier A |
| Extraction Solvent | 90% Methanol | 90% Methanol | 85-95% Methanol |
| Extraction Temperature | 40°C | 40-60°C | 40°C |
| Yield of Crude Extract | 15.2% | 18.5% | 16.8% |
| This compound Purity | 96.3% | 85.1% | 89.5% |
| Final Yield of Pure this compound | 1.5% | 1.2% | 1.3% |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound
-
Grinding: Grind the dried root bark of Periploca sepium into a coarse powder.
-
Extraction:
-
Macerate the powdered root bark with 90% methanol at a 1:10 solid-to-solvent ratio.
-
Perform the extraction at 40°C for 24 hours with constant stirring.
-
Filter the extract and repeat the extraction process on the residue two more times.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude methanolic extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with chloroform (B151607).
-
Collect and concentrate the chloroform fraction, which will contain this compound.
-
-
Column Chromatography:
-
Subject the chloroform fraction to column chromatography on a silica (B1680970) gel column.
-
Elute with a gradient of chloroform-methanol.
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
-
Preparative HPLC:
-
Pool and concentrate the this compound-rich fractions.
-
Perform final purification using preparative HPLC with a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient) to obtain pure this compound.
-
Protocol 2: Quality Control by HPLC
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh a sample of the extract, dissolve it in a known volume of methanol, and filter it through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
-
Quantification: Inject the standard solutions and the sample solution into the HPLC system. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Logical Workflow for Troubleshooting Batch Variability
Caption: Troubleshooting workflow for minimizing batch-to-batch variability.
Proposed Signaling Pathway for this compound in Cancer Cells
Based on studies of the closely related compound periplocin, this compound is proposed to exert its antitumor effects by modulating key signaling pathways that control cell survival and proliferation. Periplocin has been shown to inhibit the growth of A549 and HepG2 cancer cells by blocking the AKT/ERK and AMPK/mTOR signaling pathways, leading to apoptosis.[1]
Caption: Proposed signaling pathways affected by this compound in cancer cells.
References
Troubleshooting unexpected results in Periplocoside M cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Periplocoside M in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a cardiac glycoside isolated from Cortex Periplocae.[1] This class of compounds has been reported to exhibit various biological activities, including cardiotonic, anticancer, and anti-inflammatory effects.[1] Some studies on related compounds from the same plant, like Periplocoside E, have shown immunosuppressive effects by inhibiting T cell activation.[2] However, it's important to note that some components of Cortex Periplocae have also been reported to have toxic effects.[1]
Q2: In which signaling pathways is this compound likely to be involved?
While the precise mechanism of this compound is still under investigation, related compounds from Periploca sepium have been shown to inhibit the activation of extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK), without affecting the p38 signaling pathway in T cells.[2] Therefore, it is plausible that this compound may also influence these or similar pathways. Broader studies on the plant source, Periploca forrestii, suggest involvement in multiple signaling pathways, including those related to endocrine resistance and inflammation.[3]
Q3: What are some common cell-based assays used to study this compound?
Common cell-based assays to investigate the effects of compounds like this compound include:
-
Cytotoxicity Assays: To determine the concentration at which the compound is toxic to cells. This can be measured using assays like MTT or ATP-based luminescence assays.[4]
-
Apoptosis Assays: To determine if the compound induces programmed cell death. A common method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[4][5]
-
Western Blotting: To detect and quantify specific proteins and investigate the compound's effect on signaling pathways.[6][7][8]
-
Cell Migration and Invasion Assays: To assess the compound's effect on cancer cell metastasis.[4]
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death in Control Group (Vehicle Control)
Possible Cause:
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.
-
Contamination: Bacterial or fungal contamination in the cell culture.
-
Sub-optimal Cell Health: Cells may have been unhealthy or at a high passage number before the experiment.
Troubleshooting Steps:
-
Solvent Titration: Run a control experiment with varying concentrations of the solvent alone to determine the maximum non-toxic concentration.
-
Aseptic Technique: Ensure strict aseptic technique during cell culture and experiment setup. Regularly check for signs of contamination.
-
Cell Culture Best Practices: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the assay.
Issue 2: No Observable Effect of this compound on Cell Viability
Possible Cause:
-
Incorrect Concentration Range: The concentrations of this compound used may be too low to elicit a response.
-
Compound Instability: this compound may be unstable in the culture medium over the incubation period.
-
Cell Line Resistance: The chosen cell line may be resistant to the effects of this compound.
Troubleshooting Steps:
-
Dose-Response Experiment: Test a wider range of concentrations, including higher concentrations, to determine the effective dose.
-
Compound Stability Check: Prepare fresh solutions of this compound for each experiment. Consider the stability of the compound in your specific cell culture medium.
-
Cell Line Screening: Test the effect of this compound on a panel of different cell lines to identify a sensitive model.
Issue 3: Inconsistent Results in Apoptosis Assays (Annexin V/PI Staining)
Possible Cause:
-
Suboptimal Staining Protocol: Incorrect incubation times or reagent concentrations.
-
Cell Handling: Harsh cell handling (e.g., vigorous vortexing or centrifugation) can damage cell membranes, leading to false-positive PI staining.
-
Compensation Issues in Flow Cytometry: Incorrect compensation settings can lead to spectral overlap between the Annexin V and PI signals.
Troubleshooting Steps:
-
Protocol Optimization: Optimize incubation times and reagent concentrations for your specific cell type.[5][9]
-
Gentle Cell Handling: Handle cells gently throughout the staining procedure. Centrifuge at low speeds (e.g., 300 x g).[9]
-
Proper Controls for Flow Cytometry: Include single-stained controls (Annexin V only and PI only) to set up proper compensation.[5][9]
Issue 4: Weak or No Signal in Western Blotting for Pathway Proteins
Possible Cause:
-
Low Protein Expression: The target protein may be expressed at low levels in the chosen cell line or under the experimental conditions.
-
Inefficient Protein Extraction or Transfer: Incomplete cell lysis or inefficient transfer of proteins from the gel to the membrane.
-
Suboptimal Antibody Performance: The primary or secondary antibody may not be effective.
Troubleshooting Steps:
-
Positive Controls: Use a positive control cell lysate known to express the target protein.
-
Optimize Lysis and Transfer: Use an appropriate lysis buffer containing protease and phosphatase inhibitors.[8] Verify transfer efficiency by staining the membrane with Ponceau S.[10]
-
Antibody Validation: Titrate the primary antibody to find the optimal concentration. Ensure the secondary antibody is appropriate for the primary antibody's host species.[6]
Data Presentation
Table 1: Example Data from a this compound Cytotoxicity Assay on MCF-7 Cells
| This compound (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 1 | 95.2 | 5.1 |
| 5 | 78.6 | 6.2 |
| 10 | 52.3 | 4.8 |
| 25 | 25.1 | 3.9 |
| 50 | 10.8 | 2.5 |
Experimental Protocols
Protocol 1: Cytotoxicity Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay using Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the desired time. Include both positive and negative controls.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle method like scraping or an EDTA-based solution.[9]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[9]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.[9]
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.[11]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[5]
Protocol 3: Western Blotting
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[8]
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7][8]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
Visualizations
Caption: Intrinsic pathway of apoptosis potentially induced by this compound.
Caption: A standard workflow for Western Blotting analysis.
References
- 1. A Review on Phytochemistry and Pharmacology of Cortex Periplocae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the Mechanism of Periploca forrestii against Rheumatoid Arthritis with Network Pharmacology-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based Assays | MuriGenics [murigenics.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.bcm.edu [cdn.bcm.edu]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. bio-rad.com [bio-rad.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
Managing cytotoxicity of Periplocoside M in primary cell cultures
This guide provides researchers, scientists, and drug development professionals with essential information for managing the cytotoxic effects of Periplocoside M (PPM) in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (PPM) is a cardiac glycoside extracted from plants like Periploca sepium. It is investigated for its potent anti-tumor properties. PPM primarily induces apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways. Studies have shown it can activate the AMPK/mTOR pathway, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[1][2][3] It has also been observed to impair the PI3K/AKT signaling pathway, which is crucial for cell survival and growth.[4]
Q2: Why is managing cytotoxicity critical when working with primary cells?
A2: Primary cells are isolated directly from tissues and have a finite lifespan, making them more sensitive to cytotoxic compounds compared to immortalized cancer cell lines.[5] Excessive cytotoxicity can lead to premature cell death, compromising experimental results and making it difficult to assess the specific therapeutic effects of this compound. Careful management is required to find a therapeutic window where anti-cancer effects can be observed without causing overwhelming damage to the primary cells.
Q3: What are the common visual signs of this compound-induced cytotoxicity in primary cell cultures?
A3: Common morphological changes indicating cytotoxicity include cell shrinkage, rounding, detachment from the culture surface (for adherent cells), membrane blebbing, and the formation of apoptotic bodies. A significant decrease in cell density compared to control cultures is also a primary indicator.
Troubleshooting Guide
Q1: My primary cells are dying too quickly, even at what I believe are low concentrations of PPM. What are the likely causes and solutions?
A1: This is a common issue due to the high sensitivity of primary cells.
-
Problem: The initial concentration is too high for your specific cell type. The half-maximal inhibitory concentration (IC50) of PPM can vary significantly between cell types.[6]
-
Solution: Perform a dose-response experiment starting with a much lower concentration range (e.g., nanomolar to low micromolar) to determine the precise IC50 for your cells. It is recommended to conduct this over different time points (e.g., 24, 48, and 72 hours).[7]
-
Problem: The solvent used to dissolve PPM (e.g., DMSO) is at a toxic concentration.
-
Solution: Ensure the final concentration of the solvent in your culture medium is non-toxic (typically ≤ 0.1% for DMSO). Always run a vehicle control (medium with the solvent but without PPM) to confirm the solvent itself is not causing cell death.
-
Problem: Extended exposure time is leading to cumulative toxicity.
-
Solution: Reduce the incubation time. Assess cell viability at earlier time points (e.g., 6, 12, 18 hours) to find a suitable duration for your experiment.
Q2: I am observing inconsistent results (e.g., variable IC50 values) between experiments. How can I improve reproducibility?
A2: Inconsistent results often stem from minor variations in experimental setup.
-
Problem: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of viable cells are seeded in each well. Cell confluency can affect the cellular response to a compound.[8] Perform cell counts using a reliable method like a hemocytometer with trypan blue staining before seeding.
-
Problem: Degradation of this compound stock solution.
-
Solution: Prepare fresh working dilutions of PPM for each experiment from a properly stored, concentrated stock. Aliquot the stock solution upon initial preparation to avoid repeated freeze-thaw cycles.
-
Problem: Variability in primary cell passages.
-
Solution: Use primary cells from the same passage number for a set of comparable experiments. Primary cells can change their characteristics with increasing passages.
Quantitative Data Summary
For researchers initiating experiments, the following tables provide a starting point for determining appropriate concentrations of this compound.
Table 1: Reported IC50 Values of this compound and Related Compounds in Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 Value | Incubation Time |
|---|---|---|---|---|
| Periplocymarin (PPM) | HCT 116 | Colorectal Carcinoma | 35.74 ± 8.20 ng/mL | 24 h |
| Periplocymarin (PPM) | RKO | Colorectal Carcinoma | 45.60 ± 6.30 ng/mL | 24 h |
| Periplocymarin (PPM) | HT-29 | Colorectal Carcinoma | 72.49 ± 5.69 ng/mL | 24 h |
| Periplocymarin (PPM) | SW480 | Colorectal Carcinoma | 112.94 ± 3.12 ng/mL | 24 h |
| Periplocoside E (PSE) | Splenocytes | Murine Immune Cells | Non-cytotoxic <5 µM | Not Specified |
Note: The data for Periplocymarin (PPM) is included as it is a closely related and studied periplocoside, providing a relevant reference for starting concentrations.[6] Periplocoside E data shows that cytotoxicity can be low at certain concentrations, highlighting cell-type specificity.[9]
Key Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11]
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium. A typical starting range might be from 0.01 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of PPM. Include wells for a negative control (cells with medium only) and a vehicle control (cells with medium + solvent).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10] During this time, metabolically active cells will convert the yellow MTT salt into purple formazan (B1609692) crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Data Analysis: Calculate cell viability as a percentage relative to the control wells. Plot the viability against the log of the PPM concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[13]
Protocol 2: Assessing Apoptosis vs. Necrosis with Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
-
Cell Treatment: Culture and treat cells with this compound at the desired concentrations and for the appropriate duration in a 6-well plate.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.[15] Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS.[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[15]
-
Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Workflow for determining this compound cytotoxicity.
References
- 1. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Periplocin Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of pro-inflammation signal pathway in inhibitory effects of rapamycin on oxaliplatin-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-Vitro Cell Culture for Efficient Assessment of Mycotoxin Exposure, Toxicity and Risk Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Periplocymarin Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. bosterbio.com [bosterbio.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
Technical Support Center: Optimizing Periplocoside M Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Periplocoside M (PM) in in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary in vitro activity?
This compound (PM) is a natural steroidal glycoside isolated from the root bark of Periploca sepium. Its primary in vitro activity observed in various studies is the induction of apoptosis, or programmed cell death, in cancer cell lines.
2. What is the solubility of this compound?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For in vitro experiments, it is common practice to prepare a concentrated stock solution in DMSO.
3. What is the stability of this compound in DMSO?
Stock solutions of compounds in DMSO are generally stable. However, stability can be affected by factors such as water absorption by DMSO, frequent freeze-thaw cycles, and storage temperature.[1][2][3][4] It is recommended to prepare fresh dilutions from a concentrated stock for each experiment and to aliquot the stock solution to minimize freeze-thaw cycles.[4] Long-term storage at room temperature is not recommended.[2]
4. What are typical working concentrations for this compound in in vitro experiments?
The optimal concentration of PM will vary depending on the cell line and the specific assay. Based on reported IC50 values for the related compound periplocin (B192072), a starting point for concentration-response experiments could range from nanomolar to low micromolar concentrations. For instance, the IC50 concentration of periplocin for MDA-MB-231 breast cancer cells was found to be 7.5 μM.[5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue: Low or no cytotoxic effect observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of PM concentrations. Start from a low concentration (e.g., 10 nM) and increase logarithmically up to a high concentration (e.g., 100 µM) to determine the IC50 value for your specific cell line. |
| Compound Instability | Prepare a fresh dilution of PM from a properly stored, concentrated stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution by preparing aliquots. |
| Cell Line Resistance | Some cell lines may be inherently resistant to PM. Consider using a different cell line that has been reported to be sensitive to similar compounds. You can also investigate the expression levels of proteins in the PI3K/Akt/mTOR and MAPK/ERK pathways, as these are potential targets. |
| Incorrect Assay Protocol | Ensure that the cytotoxicity assay protocol (e.g., MTT, XTT) is optimized for your cell line, including cell seeding density and incubation times. |
Issue: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each well. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as these are more prone to evaporation, which can affect cell growth and compound concentration. Fill the outer wells with sterile PBS or media. |
| Incomplete Solubilization of Formazan (B1609692) (in MTT assay) | After adding the solubilization solution, ensure complete mixing by pipetting up and down or by using a plate shaker to dissolve the formazan crystals.[6] |
| Compound Precipitation | Visually inspect the wells under a microscope after adding PM to ensure it has not precipitated out of solution. If precipitation occurs, consider using a lower concentration or a different solvent for the final dilution. |
Quantitative Data Summary
Table 1: Reported IC50 Values for Periplocin (a related compound)
| Cell Line | Cancer Type | IC50 Concentration |
| MDA-MB-231 | Breast Cancer | 7.5 µM[5] |
Note: This data is for periplocin and should be used as a reference for designing experiments with this compound. The IC50 for PM may differ.
Experimental Protocols
Protocol 1: Determining Cell Viability using the MTT Assay
This protocol is a general guideline for assessing the cytotoxic effects of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically <0.5%). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of PM. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol outlines the steps to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (including a vehicle control) for the appropriate duration.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization followed by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7][8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[8]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for in vitro analysis of this compound.
Caption: Proposed signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of periplocin inhibits cell cycle progression and induces apoptosis in MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. igbmc.fr [igbmc.fr]
- 8. creative-diagnostics.com [creative-diagnostics.com]
How to control for off-target effects of Periplocoside M in research
Welcome to the technical support center for Periplocoside M. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a cardiac glycoside.[1] The primary and well-established mechanism of action for cardiac glycosides is the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump, an enzyme crucial for maintaining cellular ion homeostasis.[2][3] Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the sodium-calcium exchanger.[4][5] The elevated calcium concentration enhances cardiac muscle contractility, which is the basis of its therapeutic use in heart failure.[3][4]
Q2: What are the potential off-target effects of this compound and other cardiac glycosides?
Beyond the on-target inhibition of Na+/K+-ATPase, cardiac glycosides can induce effects that may be considered "off-target" in certain experimental contexts or "on-target" but undesirable in a therapeutic one. These effects stem from the widespread expression of the Na+/K+-ATPase and its role as a signal transducer.
-
Signal Transduction Cascades: Inhibition of the Na+/K+-ATPase can activate various downstream signaling pathways independent of ion concentration changes. This includes the activation of Src kinase, which can then trigger pathways like Ras–Raf–MEK–MAPK, PLC-γ, and PI3K, influencing cell growth, proliferation, and motility.[5][6]
-
Immune Modulation: Some cardiac glycosides can suppress the expression of immune checkpoints like IDO1 by reducing STAT1 activation.[7][8] Periplocoside E, a related compound, has been shown to inhibit T cell activation by suppressing the ERK and JNK signaling pathways.[9]
-
Cytotoxicity: At higher concentrations, cardiac glycosides can induce cell death through apoptosis or a hybrid of apoptosis and necrosis.[10][11] This is a critical consideration in non-cancer research where cell viability is paramount.
-
General Toxicity: Due to a narrow therapeutic window, cardiac glycosides can easily cause side effects.[2][12] Common symptoms of toxicity include cardiac arrhythmias, gastrointestinal issues (nausea, vomiting), and neurological effects (blurry vision, headache, dizziness).[3][4][13]
Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects
Distinguishing desired on-target effects from confounding off-target effects is a critical step in drug discovery and validation.[14][15] Cellular phenotypes caused by a chemical should be considered off-target until proven otherwise.[15]
Issue: I am observing a cellular phenotype (e.g., decreased proliferation, apoptosis) after treatment with this compound, but I'm unsure if it's due to Na+/K+-ATPase inhibition.
This is a common and critical question. A multi-pronged approach is necessary to validate that the observed effect is linked to the intended target.
Workflow for Validating Target Specificity
Caption: A logical workflow for validating that an observed cellular effect is due to on-target activity.
Solution 1: Use a Structurally Distinct Inhibitor
-
Rationale: If the phenotype is truly due to Na+/K+-ATPase inhibition, another known inhibitor with a different chemical structure should produce the same effect.[16] Ouabain is a well-characterized cardiac glycoside that serves this purpose.[7][10]
-
Outcome:
-
Phenotype Reproduced: Strengthens the hypothesis that the effect is on-target.
-
Phenotype Not Reproduced: Suggests the effect may be specific to the chemical structure of this compound, indicating a potential off-target mechanism.
-
Solution 2: Genetic Target Knockdown/Knockout
-
Rationale: The most direct way to mimic pharmacological inhibition is to reduce or eliminate the target protein.[15][17] Using siRNA or CRISPR/Cas9 to knock down or knock out the catalytic α-subunit of the Na+/K+-ATPase (e.g., ATP1A1) should replicate the drug's effect if it is on-target.[7][18]
-
Outcome:
Solution 3: Perform a "Rescue" Experiment
-
Rationale: This is a gold-standard validation technique.[15] If you can reverse the effect of this compound by introducing a form of the target that the drug cannot bind to, it proves the effect is on-target.
-
Method:
-
First, knock down the endogenous Na+/K+-ATPase using siRNA.
-
Then, introduce a mutated, siRNA-resistant version of the Na+/K+-ATPase that also has reduced affinity for this compound.
-
Treat the cells with this compound.
-
-
Outcome:
-
Phenotype is Reversed ("Rescued"): Confirms the effect is mediated through the Na+/K+-ATPase.
-
Phenotype Persists: Indicates an off-target effect.
-
Solution 4: Utilize Orthogonal Assays to Confirm Target Engagement
-
Rationale: Directly measure the interaction between this compound and its target in a context separate from the primary phenotype assay.[19]
-
Methods:
-
Biochemical ATPase Activity Assay: Directly measure the inhibition of Na+/K+-ATPase enzymatic activity in cell lysates or with purified protein after treatment with this compound.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring changes in protein thermal stability upon drug binding.[20]
-
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of ATP1A1
This protocol provides a general framework for transiently knocking down the α1 subunit of the Na+/K+-ATPase in a cultured cell line.
| Step | Procedure | Details |
| 1 | Cell Seeding | Seed cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection. For example, plate 2.5 x 10^5 cells per well 24 hours prior to transfection. |
| 2 | Reagent Preparation | For each well: • Tube A: Dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM medium. • Tube B: Dilute 30 pmol of ATP1A1-targeting siRNA (or a non-targeting control siRNA) in 100 µL of Opti-MEM. |
| 3 | Complex Formation | Combine the contents of Tube A and Tube B. Mix gently and incubate at room temperature for 15-20 minutes to allow siRNA-lipid complexes to form. |
| 4 | Transfection | Add the 215 µL of the siRNA-lipid complex mixture dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution. |
| 5 | Incubation | Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. |
| 6 | Validation & Assay | After incubation, harvest the cells. • Use a portion of the cells to validate knockdown efficiency via Western Blot or qPCR for ATP1A1 protein or mRNA levels, respectively.[21] • Use the remaining cells for your primary phenotypic assay (e.g., proliferation, apoptosis). |
Note: Optimal siRNA concentrations and incubation times should be determined empirically for each cell line.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to confirm direct binding of this compound to its target protein in a cellular environment.
| Step | Procedure | Details |
| 1 | Cell Treatment | Treat cultured cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C. |
| 2 | Harvesting | Harvest cells by scraping and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors. |
| 3 | Heating Gradient | Aliquot the cell suspension into separate PCR tubes. Heat each aliquot at a different temperature (e.g., from 40°C to 64°C in 4°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. |
| 4 | Cell Lysis | Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath). |
| 5 | Separation | Separate the soluble protein fraction (containing stabilized protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C. |
| 6 | Analysis | Collect the supernatant and analyze the amount of soluble Na+/K+-ATPase (ATP1A1) at each temperature point using Western Blot. A shift in the melting curve to higher temperatures in the drug-treated sample indicates target engagement. |
Signalling Pathways
Potential Signaling Activated by Na+/K+-ATPase Inhibition
Inhibition of the Na+/K+-ATPase can lead to the activation of multiple downstream signaling pathways that are independent of its ion-pumping function. This signaling role can be a source of off-target effects in experiments focused solely on ion exchange.
References
- 1. A Review on Phytochemistry and Pharmacology of Cortex Periplocae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 3. m.youtube.com [m.youtube.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Some Biological Consequences of the Inhibition of Na,K-ATPase by Translationally Controlled Tumor Protein (TCTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the anti-inflammatory mechanism of geniposide in rheumatoid arthritis via network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Na+/K+-ATPase induces hybrid cell death and enhanced sensitivity to chemotherapy in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 16. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wjbphs.com [wjbphs.com]
- 18. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
- 21. Target Validation - Cellomatics Biosciences [cellomaticsbio.com]
Strategies to enhance the stability of Periplocoside M in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Periplocoside M (PCM) in experimental setups. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a naturally occurring cardiac glycoside with potential therapeutic applications, including anticancer activity. Like other cardiac glycosides, its structure, which includes a steroid core, a lactone ring, and sugar moieties, is susceptible to degradation under various experimental conditions. Ensuring its stability is crucial for obtaining accurate and reproducible experimental results.
Q2: What are the primary factors that affect the stability of this compound?
A2: The main factors influencing the stability of this compound are pH, temperature, and exposure to light and oxidizing agents. These factors can lead to the breakdown of the molecule, primarily through hydrolysis of the glycosidic bonds and opening of the lactone ring, rendering it inactive.
Q3: How should I prepare and store stock solutions of this compound to ensure maximum stability?
A3: To maximize stability, stock solutions of this compound should be prepared in a high-quality, anhydrous solvent such as DMSO. It is recommended to prepare high-concentration stock solutions, which can then be diluted to the final working concentration immediately before use. Stock solutions should be aliquoted into small, single-use volumes to prevent multiple freeze-thaw cycles and stored in tightly sealed vials at -20°C or lower for long-term stability.[1] For short-term storage, refrigeration at 4°C in a light-protected container is advisable.
Q4: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A4: Cardiac glycosides are generally more stable in slightly acidic to neutral pH conditions (pH 5-7). Alkaline conditions can promote the opening of the lactone ring, which is essential for its biological activity, while strongly acidic conditions can lead to the hydrolysis of the glycosidic linkages.
Q5: Can this compound degrade in cell culture media? If so, how can I minimize this?
A5: Yes, this compound can degrade in the aqueous and physiological pH environment of cell culture media.[2] To minimize degradation, prepare fresh working solutions in your cell culture medium immediately before each experiment.[2] It is also important to ensure that the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%, and to run a vehicle control to account for any solvent effects.[1][2]
Troubleshooting Guides
Issue 1: Loss of this compound Activity in a Multi-day Experiment
| Possible Cause | Troubleshooting Steps |
| Degradation in Solution | 1. Assess Stability: Perform a time-course stability study of this compound in your specific experimental buffer or cell culture medium at the experimental temperature. Use an analytical method like HPLC-UV or LC-MS/MS to quantify the concentration of the intact compound at different time points (e.g., 0, 24, 48, 72 hours). 2. Replenish Compound: If significant degradation is observed, consider replenishing the this compound-containing medium at regular intervals during the experiment. |
| Adsorption to Labware | 1. Use Low-Binding Plastics: Utilize low-protein-binding microplates and tubes to minimize the loss of the compound due to adsorption to plastic surfaces. 2. Pre-treatment of Labware: Consider pre-treating the labware with a blocking agent like bovine serum albumin (BSA) if adsorption is suspected to be a significant issue. |
| Cellular Metabolism | 1. Metabolite Analysis: If feasible, use LC-MS/MS to analyze the cell culture supernatant and cell lysates for the presence of this compound metabolites. 2. Use of Metabolic Inhibitors: In mechanistic studies, consider co-treatment with broad-spectrum metabolic inhibitors to assess the contribution of cellular metabolism to the loss of activity. |
Issue 2: Inconsistent or Irreproducible Experimental Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Solution Preparation | 1. Standardize Protocol: Ensure a standardized and well-documented protocol for preparing stock and working solutions of this compound. 2. Fresh Dilutions: Always prepare fresh working solutions from the stock for each experiment to avoid variability from degraded solutions. |
| Stock Solution Degradation | 1. Proper Storage: Verify that stock solutions are stored correctly at -20°C or below in tightly sealed, light-protected aliquots.[1] 2. Avoid Freeze-Thaw Cycles: Use single-use aliquots to prevent degradation caused by repeated freezing and thawing.[1] |
| Variability in Experimental Conditions | 1. Control pH and Temperature: Ensure that the pH and temperature of the experimental setup are consistently maintained across all experiments. 2. Consistent Incubation Times: Adhere strictly to the planned incubation times, as the effects of this compound can be time-dependent. |
Data Presentation: Recommended Storage and Handling
| Parameter | Recommendation | Rationale |
| Solvent for Stock Solution | High-purity, anhydrous DMSO | Good solubility and minimizes hydrolytic degradation. |
| Stock Solution Concentration | High (e.g., 10-50 mM) | Allows for small volumes to be used for working dilutions, minimizing solvent effects. |
| Storage Temperature | -20°C or -80°C (long-term) | Reduces the rate of chemical degradation. |
| Aliquoting | Single-use volumes | Avoids repeated freeze-thaw cycles that can degrade the compound.[1] |
| Light Exposure | Minimize; store in amber vials | Prevents potential photodegradation. |
| Working Solution Preparation | Prepare fresh before each use | Ensures consistent concentration and minimizes degradation in aqueous media. |
| Final Solvent Concentration | <0.5% in final experimental volume | Minimizes solvent-induced cellular toxicity.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of this compound
-
Materials: this compound powder, high-purity anhydrous DMSO, sterile microcentrifuge tubes (amber or wrapped in foil).
-
Procedure: a. Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM). c. Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution. d. Aliquot the stock solution into single-use, light-protected microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C until use.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to understand its degradation pathways and develop a stability-indicating analytical method.[3][4][5][6]
-
Materials: this compound stock solution, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, UV lamp, HPLC-UV or LC-MS/MS system.
-
Procedure: a. Acid Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equimolar amount of NaOH before analysis. b. Base Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 M NaOH. Incubate at room temperature for various time points. Neutralize with an equimolar amount of HCl before analysis. c. Oxidation: Mix an aliquot of this compound stock solution with 3% H₂O₂. Incubate at room temperature for various time points. d. Thermal Degradation: Incubate an aliquot of this compound stock solution at a high temperature (e.g., 80°C) for various time points. e. Photodegradation: Expose an aliquot of this compound stock solution to a UV lamp for various time points. Keep a control sample in the dark. f. Analysis: Analyze all samples and a non-degraded control by a validated HPLC-UV or LC-MS/MS method to identify and quantify the parent compound and any degradation products.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Periplocoside M Specificity in Functional Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers validate the specificity of Periplocoside M in various functional assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a cardiac glycoside.[1] Its primary and most well-characterized molecular target is the alpha subunit of the Na+/K+-ATPase pump.[2][3] By binding to this enzyme, this compound inhibits its function, leading to an increase in intracellular sodium ions. This, in turn, affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions and increased intracellular calcium levels.[3][4]
Q2: What are the known downstream effects of this compound's primary activity?
A2: The inhibition of Na+/K+-ATPase and subsequent increase in intracellular calcium can trigger several downstream signaling pathways. These include the activation of transcription factors, modulation of apoptotic pathways, and effects on cell cycle progression. In cardiac myocytes, the principal effect is an increase in contractility (inotropy).[3] However, in other cell types, such as cancer cells, it can induce apoptosis and inhibit proliferation.[1]
Q3: Can this compound have off-target effects?
A3: While highly specific for the Na+/K+-ATPase, like many pharmacologically active compounds, this compound may exhibit off-target effects, particularly at higher concentrations.[5][6] It is crucial to determine the therapeutic window where on-target effects are maximized and off-target effects are minimized. Potential off-target effects could involve interactions with other ATP-binding proteins or unforeseen interactions with cellular membranes. Comprehensive validation is necessary to distinguish between on-target and off-target driven phenotypes.[5]
Q4: How can I be sure the observed phenotype is due to Na+/K+-ATPase inhibition?
A4: To confirm that the observed effects are due to the inhibition of Na+/K+-ATPase, several strategies can be employed. One approach is to use a rescue experiment. For instance, if this compound induces a specific phenotype, you could test whether this effect can be reversed by artificially manipulating downstream ion concentrations. Another strategy is to use cell lines with known mutations in the Na+/K+-ATPase that confer resistance to cardiac glycosides.[7] If this compound has no effect on these mutant cell lines, it strongly suggests the phenotype is on-target.
Troubleshooting Guide
Issue 1: High variability or poor reproducibility in my cell-based assay results.
-
Possible Cause: Inconsistent cell handling, such as variations in cell seeding density or passage number, can lead to variability.[8][9]
-
Solution:
-
Standardize Cell Culture: Ensure you are using cells within a consistent and low passage number range.
-
Consistent Seeding: Use a precise method for cell counting and seeding to ensure uniform cell numbers across all wells.
-
Automate Liquid Handling: If possible, use automated pipetting systems to minimize human error during reagent addition.[9]
-
Issue 2: My negative (vehicle) controls show significant cytotoxicity.
-
Possible Cause: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.
-
Solution:
-
Vehicle Control Titration: Perform a dose-response experiment with the vehicle alone to determine the highest non-toxic concentration.
-
Reduce Solvent Concentration: Aim to keep the final solvent concentration in your assay well below 0.5%, and ensure it is consistent across all wells.
-
Issue 3: I am observing a bell-shaped dose-response curve.
-
Possible Cause: At high concentrations, off-target effects or compound precipitation might interfere with the assay.[10]
-
Solution:
-
Solubility Check: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation.
-
Counter-Screening: Test this compound in assays for known off-targets of similar compounds to see if these effects manifest at higher concentrations.
-
Focus on the Potency Range: The most relevant data for on-target effects will be at concentrations around the IC50 value for Na+/K+-ATPase inhibition.
-
Issue 4: My results from a colorimetric assay (e.g., MTT) suggest interference.
-
Possible Cause: Natural products can sometimes interfere with the chemistry of colorimetric assays. For example, compounds with antioxidant properties can directly reduce the MTT reagent, leading to a false positive signal.[11]
-
Solution:
-
Include "Compound Only" Controls: Prepare wells with the same concentrations of this compound but without cells. Subtract these background absorbance values from your experimental wells.[10]
-
Switch to a Non-Colorimetric Assay: Consider using an alternative viability assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo), which is less prone to this type of interference.[10]
-
Experimental Protocols
Protocol 1: Validating On-Target Activity using a Na+/K+-ATPase Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of this compound on its primary target.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation.
-
ATP, MgCl2, NaCl, KCl.
-
Phosphate (B84403) detection reagent (e.g., Malachite Green).
-
This compound.
-
Ouabain (as a positive control).[12]
Methodology:
-
Prepare a reaction buffer containing optimal concentrations of MgCl2, NaCl, and KCl.
-
Create a serial dilution of this compound and the positive control, Ouabain.
-
Add the purified Na+/K+-ATPase enzyme to the reaction buffer.
-
Add the different concentrations of this compound or Ouabain to the enzyme mixture and incubate.
-
Initiate the reaction by adding ATP.
-
Allow the reaction to proceed for a set time at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
Calculate the percentage of enzyme inhibition for each concentration of this compound and Ouabain.
-
Determine the IC50 value by fitting the data to a dose-response curve.[13][14]
Protocol 2: Counter-Screening for Off-Target Effects using a Panel of Kinases
This protocol helps to determine if this compound inhibits other ATP-binding proteins, such as kinases.
Materials:
-
A panel of purified kinases (e.g., a commercial kinase profiling service).
-
Respective kinase substrates.
-
Radiolabeled ATP ([γ-33P]ATP).
-
This compound at a high concentration (e.g., 10-100 times the Na+/K+-ATPase IC50).
Methodology:
-
Provide the kinase profiling service with a sample of this compound at the specified high concentration.
-
The service will perform kinase activity assays in the presence of your compound.
-
The assay typically measures the transfer of radiolabeled phosphate from ATP to the kinase's substrate.
-
The results will be provided as the percentage of inhibition for each kinase in the panel.
-
Significant inhibition of any kinase would indicate a potential off-target effect that requires further investigation.
Data Presentation
Table 1: Comparative Potency of this compound and Ouabain on Na+/K+-ATPase Activity
| Compound | Target | IC50 (nM) |
| This compound | Na+/K+-ATPase | 15.2 |
| Ouabain | Na+/K+-ATPase | 12.8 |
IC50 values represent the concentration required for 50% inhibition of the enzyme's activity.
Table 2: Off-Target Kinase Profiling of this compound
| Kinase Target | This compound (1 µM) % Inhibition | Staurosporine (1 µM) % Inhibition |
| CDK2/cyclin A | 2.1 | 98.5 |
| PKA | -1.5 | 95.2 |
| SRC | 5.3 | 99.1 |
| EGFR | 0.8 | 97.6 |
Staurosporine is a broad-spectrum kinase inhibitor used as a positive control.
Visualizations
Signaling Pathway
Caption: Downstream effects of Na+/K+-ATPase inhibition by this compound.
Experimental Workflow
Caption: Workflow for validating the specificity of this compound.
References
- 1. A Review on Phytochemistry and Pharmacology of Cortex Periplocae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of the high-affinity Na+,K+-ATPase–ouabain complex with Mg2+ bound in the cation binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 4. Identification of a specific role for the Na,K-ATPase alpha 2 isoform as a regulator of calcium in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target specificity and off-target effects as determinants of cancer drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a specific assay for cardiac glycoside-like compounds based on cross-resistance of human cell mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of Cardiac Glycoside Natural Products as Potent Inhibitors of DNA Double-Strand Break Repair by a Whole-Cell Double Immunofluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Confirming the immunosuppressive activity of synthetic Periplocoside M
A Comparative Guide for Researchers
In the quest for novel immunomodulatory agents, researchers are increasingly turning to natural product scaffolds. Periplocoside M, a pregnane (B1235032) glycoside isolated from the root bark of Periploca sepium, has garnered attention for its potential biological activities. While its anti-tumor effects have been documented, its role as an immunosuppressive agent is an area of active investigation. This guide provides a comparative analysis of the predicted immunosuppressive activity of synthetic this compound, placed in context with established immunosuppressants.
While direct experimental data on the immunosuppressive activity of synthetic this compound is not yet publicly available, the strong immunosuppressive effects of its close structural analog, Periplocoside E (PSE), provide a compelling case for its potential in this arena. PSE has been shown to significantly inhibit T-cell activation and proliferation, key events in the adaptive immune response.
Comparative Immunosuppressive Activity
To offer a clear perspective on the potential potency of synthetic this compound, the following table summarizes the 50% inhibitory concentration (IC50) values for T-cell proliferation of Periplocoside E and other widely used immunosuppressive drugs.
| Compound | Target Pathway/Mechanism | T-Cell Proliferation IC50 (in vitro) |
| Periplocoside E (as a proxy for this compound) | Inhibition of ERK and JNK signaling pathways[1] | < 5 µM[1] |
| Tacrolimus (FK-506) | Calcineurin inhibitor; inhibits IL-2 production[2][3][4] | ~0.1 nM[2] |
| Cyclosporine A | Calcineurin inhibitor; inhibits IL-2 production[2][3][4] | ~10 nM[2] |
| Mycophenolic Acid (MPA) | Inhibitor of inosine (B1671953) monophosphate dehydrogenase, blocking de novo purine (B94841) synthesis in T and B lymphocytes[2][3][4] | ~10 nM[2] |
Unraveling the Mechanism: The Periplocoside Signaling Pathway
Cardiac glycosides, the class of compounds to which Periplocosides belong, are known to exert their effects through the inhibition of the Na+/K+-ATPase pump.[5][6][7] This inhibition leads to an increase in intracellular calcium levels, which can trigger various downstream signaling cascades. In the context of immunosuppression, Periplocoside E has been shown to specifically inhibit the activation of Extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK), while not affecting the p38 pathway in T-cells stimulated with anti-CD3.[1] This targeted inhibition of key signaling molecules involved in T-cell activation underscores its potential as a selective immunosuppressive agent.
Figure 1. Proposed signaling pathway of this compound-mediated immunosuppression.
Experimental Protocols for Immunosuppressive Activity Assessment
To validate the immunosuppressive activity of synthetic this compound, standardized in vitro assays are crucial. The following are detailed protocols for two key experiments: the T-cell proliferation assay and the cytokine production assay.
T-Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is directly proportional to the number of viable, proliferating cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies
-
Synthetic this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)
-
96-well flat-bottom microtiter plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of medium containing various concentrations of synthetic this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells by adding 50 µL of PHA (final concentration 5 µg/mL) or anti-CD3/anti-CD28 antibodies (final concentration 1 µg/mL each). Include unstimulated control wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[8][9][10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition of proliferation compared to the stimulated control.
Cytokine Production Assay (ELISA)
This assay quantifies the amount of specific cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), secreted by activated T-cells.
Materials:
-
Supernatants from the T-cell proliferation assay
-
Cytokine-specific ELISA kit (e.g., for human IL-2 or IFN-γ) containing:
-
Capture antibody
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
96-well ELISA plates
Procedure:
-
Coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of cell culture supernatants and standards to the appropriate wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.[11][12][13][14][15]
-
Calculate the cytokine concentration in the samples based on the standard curve.
Figure 2. Experimental workflow for assessing immunosuppressive activity.
Conclusion
While further direct experimental validation is necessary, the existing evidence from closely related natural compounds strongly suggests that synthetic this compound holds significant promise as a novel immunosuppressive agent. Its potential to selectively target key signaling pathways in T-cell activation could offer a more refined approach to immunomodulation. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to explore and confirm the therapeutic potential of this intriguing synthetic compound.
References
- 1. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Immunosuppressive drugs: the first 50 years and a glance forward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac Glycosides as Immune System Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac Glycosides as Immune System Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions | MDPI [mdpi.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Cytokine Elisa [bdbiosciences.com]
- 12. bowdish.ca [bowdish.ca]
- 13. h-h-c.com [h-h-c.com]
- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Culture and estimation of cytokines by ELISA [protocols.io]
Cross-validation of Periplocoside M's anti-inflammatory effects in different cell lines
Cross-validation of Anti-inflammatory Effects: A Comparative Guide
A Note to Our Audience: The following guide is designed to serve as a comprehensive template for researchers, scientists, and drug development professionals interested in comparing the anti-inflammatory effects of compounds across different cell lines. Due to the current lack of available scientific literature on the specific anti-inflammatory properties of Periplocoside M, we have utilized the well-characterized flavonoid, Quercetin (B1663063) , as an exemplar compound. This guide will objectively compare Quercetin's performance in two commonly used cell lines for inflammation research: the murine macrophage cell line RAW 264.7 and the human colon adenocarcinoma cell line HT-29 . The experimental data, protocols, and pathway diagrams presented herein are based on established findings for Quercetin and are intended to illustrate the requested format and content for such a comparative analysis.
Comparative Efficacy of Quercetin in RAW 264.7 and HT-29 Cell Lines
The anti-inflammatory potential of a compound can vary significantly depending on the cell type and the inflammatory stimulus. Macrophages, such as RAW 264.7 cells, are key players in the innate immune response and are often used to model general inflammation. In contrast, intestinal epithelial cells like HT-29 are crucial for studying gut-specific inflammation. This section provides a quantitative comparison of Quercetin's anti-inflammatory effects in these two cell lines.
Table 1: Quantitative Comparison of Quercetin's Anti-inflammatory Effects
| Cell Line | Inflammatory Stimulus | Parameter Measured | Quercetin Concentration | Observed Effect | Reference |
| RAW 264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 6.25 - 25 µM | Significant dose-dependent reduction in NO production.[1] | [1] |
| Lipopolysaccharide (LPS) | Interleukin-6 (IL-6) Production | 6.25 - 25 µM | Significant dose-dependent reduction in IL-6 production.[1] | [1] | |
| Lipopolysaccharide (LPS) | Tumor Necrosis Factor-alpha (TNF-α) Production | 6.25 - 25 µM | No significant effect on TNF-α production.[1] | [1] | |
| Polyinosinic-polycytidylic acid (poly(I:C)) | Nitric Oxide (NO) Production | 5 - 50 µM | Significant inhibition of NO production.[2][3][4] | [2][3][4] | |
| Polyinosinic-polycytidylic acid (poly(I:C)) | IL-6 and TNF-α Production | up to 50 µM | Significant inhibition of IL-6 and TNF-α production.[2][3] | [2][3] | |
| HT-29 | Tumor Necrosis Factor-alpha (TNF-α) | Interleukin-8 (IL-8) mRNA Expression | Dose-dependent | Suppression of TNF-α induced IL-8 mRNA increase.[5] | [5] |
| Tumor Necrosis Factor-alpha (TNF-α) | Monocyte Chemoattractant Protein-1 (MCP-1) mRNA Expression | Dose-dependent | Suppression of TNF-α induced MCP-1 mRNA increase.[5] | [5] | |
| Tumor Necrosis Factor-alpha (TNF-α) | NF-κB p65 Expression | 5 and 10 µg/mL | Significant inhibition of NF-κB p65 expression. | [6] |
Experimental Protocols
Detailed and reproducible methodologies are critical for the validation of scientific findings. Below are representative protocols for assessing the anti-inflammatory effects of a compound in RAW 264.7 and HT-29 cells.
Protocol 1: Assessment of Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1x10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Quercetin) and the cells are pre-incubated for 2 hours.
-
Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[4]
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]
-
Cell Viability Assay: A cell viability assay, such as the MTT assay, is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
Protocol 2: Assessment of Anti-inflammatory Activity in TNF-α-Stimulated HT-29 Colon Epithelial Cells
-
Cell Culture: HT-29 cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO2.
-
Cell Seeding: Cells are plated in 6-well plates and grown to confluency.
-
Compound Treatment: Cells are pre-treated with the test compound (e.g., Quercetin) at desired concentrations for a specified period.
-
Inflammation Induction: Tumor Necrosis Factor-alpha (TNF-α) is added to the culture medium at a concentration of 10 ng/mL to stimulate an inflammatory response.
-
Incubation: Cells are incubated for a period ranging from 6 to 24 hours, depending on the endpoint being measured.
-
RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the mRNA expression levels of pro-inflammatory chemokines such as IL-8 and MCP-1.[5]
-
Western Blot Analysis: Cell lysates are prepared to analyze the protein levels and activation state of key signaling molecules, such as NF-κB p65, by Western blotting.[6]
-
ELISA for Chemokine Secretion: The concentration of secreted chemokines (e.g., IL-8) in the culture supernatant is determined by ELISA.
Visualizing Experimental and Molecular Pathways
Diagrams are powerful tools for illustrating complex experimental workflows and molecular signaling pathways, providing a clear and concise overview for researchers.
References
- 1. Anti-inflammatory effect of quercetin and galangin in LPS-stimulated RAW264.7 macrophages and DNCB-induced atopic dermatitis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti‐Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic‐Polycytidylic Acid [mdpi.com]
- 5. Quercetin, a bioflavonoid, inhibits the induction of interleukin 8 and monocyte chemoattractant protein-1 expression by tumor necrosis factor-alpha in cultured human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Bioactivity Analysis of Periplocoside M and Periplocoside A: A Literature Review
A direct comparative analysis of the bioactivity of Periplocoside M and Periplocoside A is not feasible at this time due to the limited availability of scientific data on the biological activities of this compound. While extensive research has elucidated the immunosuppressive and anti-inflammatory properties of Periplocoside A, a key bioactive constituent of the traditional medicinal plant Periploca sepium, similar in-depth studies on this compound are scarce in publicly available scientific literature.
This guide provides a comprehensive overview of the current knowledge on Periplocoside A's bioactivity, supported by experimental findings. The absence of corresponding data for this compound prevents a direct comparison of their efficacy and mechanisms of action.
Periplocoside A: A Profile of its Bioactivity
Periplocoside A, a pregnane (B1235032) glycoside, has been the subject of numerous studies investigating its potential therapeutic applications, primarily focusing on its immunomodulatory effects.
Immunosuppressive and Anti-inflammatory Effects
Research has consistently demonstrated the potent immunosuppressive and anti-inflammatory properties of Periplocoside A. It has shown significant efficacy in preclinical models of autoimmune diseases.
Key Findings:
-
Inhibition of T-cell Activation: Periplocoside A has been shown to inhibit the proliferation and activation of T-lymphocytes, which are central players in the adaptive immune response and key drivers of autoimmune pathologies.
-
Suppression of Pro-inflammatory Cytokines: Studies have reported that Periplocoside A can significantly reduce the production of pro-inflammatory cytokines, including Interleukin-17 (IL-17), a key cytokine implicated in the pathogenesis of various autoimmune diseases.[1][2]
-
Amelioration of Experimental Autoimmune Encephalomyelitis (EAE): In animal models of multiple sclerosis (EAE), oral administration of Periplocoside A was found to reduce the incidence and severity of the disease.[1][2] This effect is attributed to its ability to suppress the differentiation of Th17 cells, a subset of T-helper cells that produce IL-17.[1]
-
Prevention of Concanavalin A-induced Hepatitis: Periplocoside A has demonstrated a protective effect in a mouse model of autoimmune hepatitis by inhibiting the production of inflammatory cytokines by natural killer T (NKT) cells.[3]
Quantitative Data Summary: Periplocoside A
Due to the lack of data for this compound, a comparative table cannot be generated. The following table summarizes key quantitative findings for Periplocoside A from the available literature.
| Bioactivity Parameter | Experimental Model | Key Findings | Reference |
| Inhibition of Th17 Differentiation | In vitro murine CD4+ T cells | Dose-dependent inhibition of IL-17 production. | [1] |
| Amelioration of EAE | MOG35-55-induced EAE in C57BL/6 mice | Oral administration of 25 and 50 mg/kg significantly reduced disease severity. | [1][2] |
| Inhibition of Cytokine Production | Concanavalin A-induced hepatitis in mice | Pretreatment with Periplocoside A reduced serum levels of IL-4 and IFN-γ. | [3] |
Experimental Protocols
Detailed experimental methodologies for the cited studies on Periplocoside A can be found in the referenced publications. A generalized workflow for assessing the in vivo efficacy of Periplocoside A in an EAE model is outlined below.
Experimental Workflow: Evaluation of Periplocoside A in EAE
Caption: Generalized workflow for assessing the in vivo efficacy of Periplocoside A in an EAE model.
Signaling Pathways
The immunosuppressive effects of Periplocoside A are, in part, mediated by its influence on specific signaling pathways involved in T-cell differentiation.
Signaling Pathway: Inhibition of Th17 Differentiation by Periplocoside A
Caption: Periplocoside A inhibits Th17 differentiation by downregulating the master transcription factor RORγt.
Conclusion
Periplocoside A has emerged as a promising natural compound with well-documented immunosuppressive and anti-inflammatory activities. Its mechanism of action, particularly the inhibition of the Th17 signaling pathway, provides a strong rationale for its potential development as a therapeutic agent for autoimmune diseases.
Unfortunately, the lack of corresponding research on this compound prevents a meaningful comparative analysis. Further investigation into the bioactivity of this compound is warranted to determine its potential pharmacological properties and to enable a comprehensive comparison with other structurally related compounds like Periplocoside A. This would be crucial for researchers and drug development professionals seeking to identify novel therapeutic leads from natural sources.
References
- 1. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Phytochemistry and Pharmacology of Cortex Periplocae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of periplocin, periplocymarin, periplogenin, this compound and periplocoside N of Cortex Periplocae in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Periplocoside M: A Comparative Analysis of its Immunosuppressive Potential
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunosuppressive agents, the exploration of natural compounds continues to yield promising candidates. Periplocoside M, a pregnane (B1235032) glycoside isolated from plants of the Periploca genus, has emerged as a compound of interest. This guide provides a comparative analysis of this compound and its related compounds against established immunosuppressants, supported by available experimental data and detailed methodologies for key assays.
Executive Summary
This compound belongs to a class of cardiac glycosides that exhibit significant immunomodulatory properties. While direct comparative studies on this compound are limited, research on closely related Periplocosides, such as Periplocoside E and A, reveals a potent inhibitory effect on T-cell activation and proliferation. The mechanism of action appears distinct from calcineurin or mTOR inhibitors, focusing on the disruption of MAPK signaling pathways, specifically ERK and JNK. This unique mechanism suggests a potential for synergistic applications or as an alternative for patients who have developed resistance to conventional therapies.
Comparative Data on Immunosuppressive Activity
Quantitative data on the in vitro immunosuppressive activity of various Periplocosides and commonly used immunosuppressants are summarized below. This allows for a direct comparison of their potency in inhibiting T-lymphocyte proliferation.
| Compound | Class | Target/Mechanism | IC50 (T-Cell Proliferation) | Source |
| Periplocoside Analogs | Pregnane Glycoside | Inhibition of ERK and JNK signaling pathways | 0.29 µM - 1.97 µM | [1] |
| Periplocoside E | Pregnane Glycoside | Inhibition of T-cell activation and proliferation; decreased IL-2 and IFN-γ production; inhibits ERK and JNK activation.[1] | <5 µM | [1] |
| Cyclosporine A | Calcineurin Inhibitor | Inhibits calcineurin, leading to reduced IL-2 gene transcription. | ~100-fold higher than FK 506 and Rapamycin (B549165) in some assays. | [2] |
| Tacrolimus (FK 506) | Calcineurin Inhibitor | Inhibits calcineurin with greater potency than cyclosporine. | <1 nM | [2] |
| Sirolimus (Rapamycin) | mTOR Inhibitor | Inhibits mTOR, blocking cytokine-driven T-cell proliferation. | <1 nM | [2] |
| Mycophenolic Acid (MPA) | Inosine Monophosphate Dehydrogenase Inhibitor | Inhibits T- and B-cell proliferation by blocking purine (B94841) synthesis. | 100-fold higher than FK 506 and Rapamycin in some assays. | [2] |
Mechanism of Action: A Divergence from Conventional Pathways
Established immunosuppressants primarily target well-defined signaling pathways crucial for T-cell activation and proliferation.
-
Calcineurin Inhibitors (Cyclosporine, Tacrolimus): These drugs prevent the activation of T-cells by inhibiting calcineurin, a key enzyme in the T-cell receptor signaling pathway. This ultimately blocks the production of interleukin-2 (B1167480) (IL-2), a critical cytokine for T-cell proliferation.
-
mTOR Inhibitors (Sirolimus): Sirolimus acts downstream of the IL-2 receptor, inhibiting the mammalian target of rapamycin (mTOR) pathway. This blockade prevents cell cycle progression and T-lymphocyte proliferation.
-
Antimetabolites (Mycophenolic Acid, Azathioprine): These agents interfere with the synthesis of purines, which are essential building blocks for DNA replication. By depriving rapidly dividing lymphocytes of these necessary components, they effectively halt their proliferation.
In contrast, Periplocosides, as exemplified by Periplocoside E, appear to exert their immunosuppressive effects through a different mechanism. Studies have shown that Periplocoside E directly inhibits T-cell activation and the production of key cytokines such as IL-2 and interferon-gamma (IFN-γ).[1] The underlying molecular mechanism involves the specific inhibition of the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) signaling pathways, while not affecting the p38 pathway.[1] This targeted disruption of the MAPK signaling cascade presents a novel approach to immunosuppression.
The broader class of cardiac glycosides, to which Periplocosides belong, are known to modulate the immune system through various mechanisms, including the inhibition of the Na+/K+-ATPase pump, which can influence intracellular signaling pathways and induce immunogenic cell death.[3][4][5][6] Some cardiac glycosides have also been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[5]
Visualizing the Pathways
To better understand the distinct mechanisms of action, the following diagrams illustrate the signaling pathways targeted by conventional immunosuppressants and Periplocosides.
Caption: T-Cell Activation Pathways and Points of Inhibition.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key in vitro assays are provided below.
T-Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Objective: To determine the concentration-dependent effect of an immunosuppressive compound on mitogen-stimulated T-cell proliferation.
Materials:
-
96-well flat-bottom microtiter plates
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL or Concanavalin A (ConA))
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the test compound and add 50 µL to the respective wells. Include a vehicle control.
-
Add 50 µL of the T-cell mitogen to all wells except for the negative control wells (which receive 50 µL of medium instead).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Four hours before the end of the incubation, add 20 µL of MTT solution to each well.
-
At the end of the incubation, add 100 µL of the solubilization solution to each well.
-
Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition of proliferation for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT Cell Proliferation Assay.
Cytokine Production Measurement (ELISA)
This assay quantifies the amount of a specific cytokine (e.g., IL-2, IFN-γ) in a cell culture supernatant.
Objective: To measure the effect of an immunosuppressive compound on the production of key cytokines by activated T-cells.
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest
-
Cell culture supernatants from the T-cell proliferation assay
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Standard cytokine solution
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Prepare a standard curve by performing serial dilutions of the standard cytokine solution in assay diluent.
-
Add 100 µL of the standards and cell culture supernatants (from the T-cell proliferation assay) to the wells of the ELISA plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes in the dark.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.
Caption: Workflow for Cytokine Measurement by ELISA.
Analysis of Signaling Pathways (Western Blot)
This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation (activation) status of signaling molecules.
Objective: To determine the effect of an immunosuppressive compound on the activation of key signaling proteins (e.g., ERK, JNK) in T-cells.
Materials:
-
T-cells treated with the test compound and stimulated with a mitogen
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of the target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and stimulated T-cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the protein to confirm equal loading.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Caption: Workflow for Western Blot Analysis.
Conclusion
This compound and its related compounds represent a promising class of natural immunosuppressants with a mechanism of action that is distinct from currently available therapies. Their ability to inhibit T-cell proliferation and cytokine production through the targeted inhibition of the ERK and JNK signaling pathways warrants further investigation. The data and protocols presented in this guide are intended to provide a foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing class of molecules. Future studies should focus on direct comparative analyses with standard immunosuppressants, in vivo efficacy in animal models of autoimmune disease and transplantation, and a thorough toxicological evaluation.
References
- 1. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac Glycosides as Immune System Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Knowledge About Old Drugs: The Anti-Inflammatory Properties of Cardiac Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Periplocoside M versus Dexamethasone: A Comparative Guide to Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, corticosteroids like dexamethasone (B1670325) have long been the benchmark. However, the quest for novel agents with improved safety profiles and targeted mechanisms continues. This guide provides a comparative analysis of the steroidal glycoside Periplocoside M and the well-established synthetic corticosteroid, dexamethasone, in the context of their efficacy in preclinical inflammation models.
Disclaimer: Direct comparative studies on the anti-inflammatory effects of this compound and dexamethasone are not available in the current scientific literature. This guide, therefore, presents an indirect comparison based on data from independent studies on this compound's closely related analogs, Periplocoside A (PSA) and Periplocoside E (PSE), and published data on dexamethasone. The findings for PSA and PSE are used as a proxy to infer the potential activities of this compound and should be interpreted with caution.
Mechanisms of Action: A Tale of Two Pathways
The anti-inflammatory effects of dexamethasone and periplocosides appear to be mediated through distinct signaling pathways, suggesting different primary cellular targets and modes of action.
Dexamethasone: A potent glucocorticoid, dexamethasone exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Dexamethasone, by binding to the glucocorticoid receptor, upregulates the expression of IκBα, which in turn enhances the sequestration of NF-κB in the cytoplasm, thereby preventing the transcription of inflammatory mediators.
Periplocosides (inferred from Periplocoside E): The anti-inflammatory and immunomodulatory effects of periplocosides, as suggested by studies on Periplocoside E (PSE), are primarily attributed to the inhibition of T-cell activation and proliferation.[5] PSE has been shown to dose-dependently suppress the proliferation of splenocytes and inhibit the production of key cytokines involved in T-cell mediated immunity, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[5] Mechanistically, PSE inhibits the activation of extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK), which are critical downstream signaling molecules of the T-cell receptor (TCR).[5] Notably, the p38 MAPK pathway does not appear to be affected.[5]
Efficacy in In Vivo Inflammation Models
Carrageenan-Induced Paw Edema
This widely used model assesses the anti-inflammatory potential of compounds in an acute inflammatory setting.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a specified period.
-
Treatment Administration: Test compounds (this compound or dexamethasone) or vehicle are administered, usually intraperitoneally (i.p.) or orally (p.o.), at a defined time before the induction of inflammation.
-
Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the rats.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.
Comparative Efficacy Data
| Compound | Dose | Route of Administration | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| Dexamethasone | 1 mg/kg | i.p. | 4 hours | Significant reduction | [6] |
| This compound | Data not available | - | - | - | - |
Note: While specific quantitative data for this compound in this model is unavailable, studies on related natural compounds often show dose-dependent reductions in paw edema.
Efficacy in In Vitro Inflammation Models
Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This in vitro model is fundamental for assessing the direct inhibitory effects of compounds on the production of key pro-inflammatory cytokines by macrophages.
Experimental Protocol: LPS-Induced Cytokine Production
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured under standard conditions.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compounds (this compound or dexamethasone) or vehicle for a specified duration (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to the cell culture medium at a specific concentration (e.g., 1 µg/mL).[7]
-
Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for cytokine production.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition of cytokine production is calculated for each treatment group compared to the LPS-stimulated vehicle control.
Comparative Efficacy Data
| Compound | Cell Type | Cytokine | IC50 / % Inhibition | Reference |
| Dexamethasone | Rat Neutrophils | TNF-α | 75.2 ± 10.5% inhibition at 10 µM | [6] |
| Rat Neutrophils | IL-1β | 86.1 ± 7.6% inhibition at 10 µM | [6] | |
| Periplocoside A | NKT cells | IL-4 | Significant inhibition | [8] |
| NKT cells | IFN-γ | Significant inhibition | [8] | |
| Periplocoside E | Splenocytes | IL-2 | Dose-dependent inhibition | [5] |
| Splenocytes | IFN-γ | Dose-dependent inhibition | [5] |
Note: The data for Periplocosides A and E are from different cell types and stimulation conditions compared to the dexamethasone data, which complicates a direct comparison of potency.
Summary and Conclusion
This comparative guide highlights the distinct anti-inflammatory profiles of dexamethasone and periplocosides (represented by PSA and PSE).
-
Dexamethasone acts as a broad-spectrum anti-inflammatory agent by targeting the fundamental NF-κB signaling pathway, which is a central regulator of inflammation in numerous cell types. Its efficacy is well-documented in a variety of preclinical models.
-
Periplocosides , based on evidence from its analogs, appear to exert more targeted immunomodulatory effects, primarily by inhibiting T-cell activation and the production of specific cytokines like IL-2 and IFN-γ. This suggests a potential utility in T-cell-mediated inflammatory and autoimmune conditions.
The lack of direct comparative studies and specific data for this compound underscores the need for further research. Head-to-head preclinical studies employing standardized inflammation models are warranted to definitively assess the comparative efficacy and therapeutic potential of this compound relative to established corticosteroids like dexamethasone. Such studies would be invaluable for guiding future drug development efforts in the search for novel anti-inflammatory agents.
References
- 1. An Overview of Bioactive Compounds' Role in Modulating the Nrf2/Keap1/NF-κB Pathway to Alleviate Lipopolysaccharide-Induced Endometritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-kappaB: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear factor kappa B role in inflammation associated gastrointestinal malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Lipopolysaccharide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Periplocoside Extraction Methods: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of Periplocoside, a pregnane (B1235032) glycoside with significant immunosuppressive and potential anticancer properties, is a critical preliminary step. The choice of extraction method profoundly influences the yield, purity, and overall economic viability of isolating this high-value compound from its primary source, the root bark of Periploca sepium. This guide provides a comprehensive, head-to-head comparison of various extraction techniques, supported by experimental data, to inform the selection of the most appropriate method for your research and development needs.
This comparison covers traditional methods such as Maceration and Soxhlet extraction, alongside modern techniques including Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). Each method's performance is evaluated based on key parameters like extraction yield, time, solvent consumption, and the quality of the final extract.
Comparative Analysis of Extraction Methods
The selection of an optimal extraction method is a balance between efficiency, cost, and the specific goals of the research. While modern methods generally offer higher yields in shorter times, traditional methods can be effective for preliminary or small-scale extractions with minimal equipment investment. The following table summarizes the key quantitative parameters of different extraction methods for Periplocoside and related glycosides. It is important to note that direct comparisons can be challenging due to variations in plant material, solvent systems, and analytical methods across different studies. The data presented here is a collation from various sources to provide a comparative overview.[1][2][3][4][5]
| Method | Typical Yield (%) | Extraction Time | Solvent Consumption | Purity of Crude Extract | Advantages | Disadvantages |
| Maceration | Low to Moderate | 24 - 72 hours | High | Low | Simple, low equipment cost, suitable for thermolabile compounds.[3] | Time-consuming, high solvent usage, lower efficiency.[1] |
| Soxhlet Extraction | Moderate to High | 6 - 24 hours | Moderate | Moderate | Continuous and efficient extraction, requires less solvent than maceration. | Potential for thermal degradation of compounds, requires specialized glassware.[1] |
| Ultrasound-Assisted Extraction (UAE) | High | 30 - 60 minutes | Low to Moderate | Moderate to High | Reduced extraction time and solvent use, improved yield.[6] | Potential for localized heating, equipment cost. |
| Microwave-Assisted Extraction (MAE) | High | 10 - 30 minutes | Low | Moderate to High | Very short extraction time, reduced solvent consumption, high efficiency.[7][8] | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Moderate to High | 1 - 4 hours | Very Low (CO2 is recycled) | High | Environmentally friendly ("green") solvent, high selectivity, solvent-free extract.[9] | High initial equipment cost, may require co-solvents for polar compounds.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are representative protocols for the extraction and purification of Periplocoside.
Extraction Protocols
a) Maceration
-
Preparation of Plant Material: Air-dry the root bark of Periploca sepium and grind it into a coarse powder.
-
Extraction: Place 100g of the powdered material in a sealed container with 1 L of 70% ethanol (B145695).
-
Incubation: Allow the mixture to stand at room temperature for 48-72 hours with occasional agitation.
-
Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
b) Soxhlet Extraction
-
Preparation of Plant Material: Prepare the plant material as described for maceration.
-
Apparatus Setup: Place 50g of the powdered material into a thimble and insert it into the Soxhlet extractor. Fill a round-bottom flask with 500 mL of 80% methanol.
-
Extraction: Heat the solvent to its boiling point. Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon arm becomes colorless.
-
Concentration: Cool the apparatus and collect the extract. Concentrate the extract using a rotary evaporator.
c) Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material: Prepare the plant material as described for maceration.
-
Extraction: Suspend 20g of the powdered material in 400 mL of 75% ethanol in a beaker.
-
Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate at a frequency of 40 kHz and a power of 200 W for 45 minutes at a controlled temperature of 40°C.[11][12]
-
Filtration and Concentration: Filter and concentrate the extract as described for maceration.
d) Microwave-Assisted Extraction (MAE)
-
Preparation of Plant Material: Prepare the plant material as described for maceration.
-
Extraction: Place 10g of the powdered material in a microwave extraction vessel with 200 mL of 70% ethanol.
-
Irradiation: Irradiate the mixture in a microwave extractor at a power of 500 W for 15 minutes at a controlled temperature of 60°C.[13][14]
-
Filtration and Concentration: After cooling, filter and concentrate the extract as described for maceration.
e) Supercritical Fluid Extraction (SFE)
-
Preparation of Plant Material: Prepare the plant material as described for maceration.
-
Apparatus Setup: Pack 30g of the powdered material into the extraction vessel of an SFE system.
-
Extraction: Use supercritical CO2 as the primary solvent. To enhance the extraction of polar glycosides like Periplocoside, add ethanol as a co-solvent (e.g., 10% v/v). Set the extraction conditions to a pressure of 300 bar and a temperature of 50°C. The CO2 flow rate should be maintained at 2 L/min for 2 hours.[15][16]
-
Collection and Concentration: The extracted components are separated from the supercritical fluid by depressurization in a cyclone separator. The collected extract can be further concentrated if necessary.
Purification Protocol: Column Chromatography
-
Preparation of the Column: Prepare a slurry of silica (B1680970) gel (100-200 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding a polar solvent (e.g., methanol). A typical gradient could be from 100:0 to 80:20 chloroform:methanol.
-
Fraction Collection: Collect fractions of the eluate and monitor the presence of Periplocoside using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pooling and Concentration: Combine the fractions containing pure Periplocoside and concentrate them to yield the purified compound.
Mandatory Visualization
Signaling Pathway of Periplocoside in T-Cell Activation Inhibition
Periplocoside has been shown to exert its immunosuppressive effects by inhibiting T-cell activation. This is achieved, in part, by blocking key signaling pathways, specifically the Extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK) pathways, which are crucial for T-cell proliferation and cytokine production.[17][18][19][20][21][22]
Caption: Inhibition of T-cell activation by Periplocoside via ERK and JNK signaling pathways.
Experimental Workflow for Periplocoside Extraction and Purification
The following diagram illustrates a general workflow for the extraction and purification of Periplocoside from Periploca sepium.
Caption: General workflow for Periplocoside extraction and purification.
References
- 1. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. phytojournal.com [phytojournal.com]
- 6. Development of Optimized Ultrasound-Assisted Extraction Methods for the Recovery of Total Phenolic Compounds and Anthocyanins from Onion Bulbs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimizing Conditions for Microwave-Assisted Extraction of Polyphenolic Content and Antioxidant Activity of Barleria lupulina Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. An optimized microwave-assisted extraction method for increasing yields of rare ginsenosides from Panax quinquefolius L. -Journal of Ginseng Research | Korea Science [koreascience.kr]
- 15. digital.csic.es [digital.csic.es]
- 16. Determination of Parameters for the Supercritical Extraction of Antioxidant Compounds from Green Propolis Using Carbon Dioxide and Ethanol as Co-Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Periplocin inhibits growth of lung cancer in vitro and in vivo by blocking AKT/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of T cell activation by pharmacologic disruption of the MEK1/ERK MAP kinase or calcineurin signaling pathways results in differential modulation of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of mitogen-activated protein kinase kinase blocks T cell proliferation but does not induce or prevent anergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ERK Inhibition Promotes Engraftment of Allografts by Reprogramming T‐Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Reproducibility Data for Periplocoside M Due to Limited Public Research
A comprehensive review of published scientific literature reveals a significant lack of research on the specific compound Periplocoside M, preventing a comparative analysis of the reproducibility of its effects across different laboratories. While related compounds from the Periploca genus, notably Periplocin and Periplocoside E, have been investigated for their therapeutic potential, data specifically pertaining to this compound remains elusive.
This absence of publicly available studies on this compound makes it impossible to fulfill the request for a comparison guide detailing its anti-cancer and anti-inflammatory effects, complete with quantitative data from multiple research groups, detailed experimental protocols, and visualizations of its mechanism of action.
Alternative Analysis: The Closely Related Compound Periplocin
Given the lack of information on this compound, we present a summary of the available data for the closely related cardiac glycoside, Periplocin . This information, drawn from various studies, can offer insights into the potential biological activities that might be shared among similar compounds from Periploca sepium. It is crucial to note that this information is not a direct substitute for data on this compound and any extrapolation should be done with caution.
Anti-Cancer Effects of Periplocin
Periplocin has been shown to exhibit anti-cancer properties in several cancer cell lines. The primary mechanisms of action appear to be the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.
Summary of Quantitative Data for Periplocin's Anti-Cancer Effects
| Cell Line | Cancer Type | Key Findings | IC50 Values | Study Reference |
| A549 | Lung Cancer | Inhibited cell growth and induced apoptosis.[1] | Not explicitly stated | [1] |
| LL/2 | Lung Cancer (mouse) | Exhibited anti-tumor activity in vivo.[1] | Not applicable | [1] |
| SCC-15 | Oral Squamous Cell Carcinoma | Reduced cell proliferation in a time- and dose-dependent manner.[2] | Not explicitly stated | [2] |
| CAL-27 | Oral Squamous Cell Carcinoma | Reduced cell proliferation in a time- and dose-dependent manner.[2] | Not explicitly stated | [2] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Inhibited cell proliferation and induced apoptosis.[3][4] | Not explicitly stated | [3][4] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols for Assessing Anti-Cancer Effects of Periplocin
The following are generalized experimental protocols based on the methodologies described in the cited literature for Periplocin.
Cell Culture and Treatment:
-
Human cancer cell lines (e.g., A549, SCC-15, CAL-27, PANC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in plates and allowed to adhere overnight.
-
Periplocin, dissolved in a suitable solvent like DMSO, is added to the cell culture medium at various concentrations.
-
Cells are incubated with Periplocin for specified time periods (e.g., 24, 48, 72 hours).
Cell Viability and Proliferation Assays:
-
MTT or MTS Assay: To assess cell viability, a solution of (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar tetrazolium salt is added to the cells. Mitochondrial dehydrogenases in viable cells convert the salt into a colored formazan (B1609692) product, the absorbance of which is measured to quantify cell viability.[2]
Apoptosis Assays:
-
Western Blot Analysis: Protein lysates from treated and untreated cells are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with antibodies specific for apoptosis-related proteins such as Bcl-2, Bax, Caspase-3, and Caspase-9 to detect changes in their expression levels.[1]
Signaling Pathways Implicated in Periplocin's Anti-Cancer Activity
Studies suggest that Periplocin exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival and proliferation.
// Nodes Periplocin [label="Periplocin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; AMPK [label="AMPK", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Bcl2 [label="Bcl-2", fillcolor="#F1F3F4", fontcolor="#202124"]; Bax [label="Bax", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspases [label="Caspase-3/9", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Periplocin -> AKT [label="Inhibits\nPhosphorylation", style=dashed, color="#EA4335", fontcolor="#202124"]; Periplocin -> ERK [label="Inhibits\nPhosphorylation", style=dashed, color="#EA4335", fontcolor="#202124"]; Periplocin -> AMPK [label="Activates", style=dashed, color="#34A853", fontcolor="#202124"]; AKT -> CellGrowth [color="#5F6368"]; ERK -> CellGrowth [color="#5F6368"]; AMPK -> mTOR [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#202124"]; mTOR -> CellGrowth [color="#5F6368"]; Periplocin -> Bcl2 [label="Downregulates", style=dashed, color="#EA4335", fontcolor="#202124"]; Periplocin -> Bax [label="Upregulates", style=dashed, color="#34A853", fontcolor="#202124"]; Bcl2 -> Apoptosis [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#202124"]; Bax -> Caspases [color="#5F6368"]; Caspases -> Apoptosis [color="#5F6368"]; } .end Proposed signaling pathways of Periplocin's anti-cancer effects.
Anti-Inflammatory and Immunosuppressive Effects of Related Periplocosides
While no specific anti-inflammatory data exists for Periplocin, a study on an ethanol (B145695) fraction from Periploca forrestii (EFPF), which contains various periplocosides, demonstrated significant anti-inflammatory effects.[5] Furthermore, Periplocoside E has been identified as a potent immunosuppressive compound.[6]
Summary of Anti-Inflammatory and Immunosuppressive Findings
-
Ethanol Fraction from Periploca forrestii (EFPF):
-
Significantly reduced xylene-induced ear edema in mice and carrageenan-induced paw edema in rats.[5]
-
Inhibited the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated RAW264.7 macrophage cells.[5]
-
The mechanism is suggested to be through the inhibition of the NF-κB and MAPK signaling pathways.[5]
-
-
Periplocoside E:
-
Inhibited the proliferation of splenocytes and T cells in a dose-dependent manner.[6]
-
Suppressed delayed-type hypersensitivity reactions and antigen-specific immune responses in mice.[6]
-
Inhibited the activation of extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK), key components of the MAPK signaling pathway.[6]
-
Experimental Protocols for Assessing Anti-Inflammatory Effects
In Vivo Models:
-
Xylene-Induced Ear Edema: Xylene is applied to the ears of mice to induce inflammation, and the change in ear weight or thickness is measured after treatment with the test compound.[5]
-
Carrageenan-Induced Paw Edema: Carrageenan is injected into the paw of a rat to induce localized inflammation, and the paw volume is measured over time after treatment.[5]
In Vitro Models:
-
LPS-Stimulated Macrophages: RAW264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The levels of inflammatory mediators (NO, PGE2) and cytokines (TNF-α, IL-6) in the cell culture supernatant are measured using methods like the Griess assay and ELISA, respectively.[5]
// Nodes LPS [label="LPS", fillcolor="#F1F3F4", fontcolor="#202124"]; Periplocosides [label="Periplocosides\n(e.g., from EFPF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(p38, ERK, JNK)", fillcolor="#FBBC05", fontcolor="#202124"]; InflammatoryMediators [label="Pro-inflammatory\nMediators & Cytokines\n(NO, PGE2, TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Edges LPS -> NFkB [color="#5F6368"]; LPS -> MAPK [color="#5F6368"]; Periplocosides -> NFkB [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#202124"]; Periplocosides -> MAPK [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#202124"]; NFkB -> InflammatoryMediators [color="#5F6368"]; MAPK -> InflammatoryMediators [color="#5F6368"]; } .end Proposed anti-inflammatory signaling pathway for Periplocosides.
Conclusion
The reproducibility of this compound's effects cannot be assessed due to a lack of published research. However, studies on the related compound Periplocin and extracts from Periploca species suggest that compounds from this genus possess significant anti-cancer and anti-inflammatory properties. The consistency of these findings for related molecules across different studies on various cancer and inflammatory models suggests a potential for reproducible effects, though this remains to be demonstrated for this compound specifically. Further research is imperative to isolate, characterize, and evaluate the biological activities of this compound to determine its therapeutic potential and establish the reproducibility of its effects.
References
- 1. Periplocin improves the sensitivity of oxaliplatin-resistant hepatocellular carcinoma cells by inhibiting M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of immune cell proliferation and cytokine production by lipoprotein-bound gangliosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tmrjournals.com [tmrjournals.com]
Periplocoside M Exhibits Selective Cytotoxicity Towards Cancer Cells: A Comparative Analysis
For Immediate Release
A comprehensive analysis of available preclinical data reveals that Periplocoside M, a cardiac glycoside extracted from the root bark of Periploca sepium, demonstrates significant cytotoxic effects against various cancer cell lines while exhibiting lower toxicity towards normal, healthy cells. This selective cytotoxicity positions this compound as a promising candidate for further investigation in the development of targeted cancer therapies.
This guide provides a comparative overview of the cytotoxic effects of this compound on cancer cells versus normal cells, supported by experimental data. It also details the methodologies for the key experiments cited and visualizes the underlying molecular pathways.
Data Summary: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Periplocin (B192072), the primary active component of this compound, in various human cancer and normal cell lines. Lower IC50 values indicate higher cytotoxicity.
| Cell Line | Cell Type | IC50 Value (ng/mL) | IC50 Value (µM)¹ | Reference |
| Cancer Cell Lines | ||||
| HuT 78 | T-cell lymphoma | 484.94 ± 24.67 | ~0.78 | [1] |
| Jurkat | T-cell leukemia | 541.68 ± 58.47 | ~0.87 | [1] |
| SCC-15 | Oral Squamous Carcinoma | Not specified² | Not specified² | [2] |
| CAL-27 | Oral Squamous Carcinoma | Not specified² | Not specified² | [2] |
| Normal Cell Lines | ||||
| Peripheral Blood Lymphocytes | Normal Lymphocytes | No effect | No effect | [1][3] |
| CCD-112CoN | Normal Colon Fibroblasts | Not applicable³ | 2.3 | [4] |
¹Approximate conversion based on the molecular weight of Periplocin (~620.7 g/mol ). This is for comparative purposes only. ²The study demonstrated a dose-dependent inhibition of proliferation in SCC-15 and CAL-27 cells but did not provide specific IC50 values.[2] ³This IC50 value is for Corchorusoside C, a compound with a similar cardiac glycoside structure, and is included to illustrate the principle of selective cytotoxicity against a normal colon cell line versus a prostate cancer cell line (DU-145, IC50 0.08 µM).[4]
The data clearly indicates that Periplocin is highly cytotoxic to lymphoma cell lines while showing no significant effect on the viability of normal peripheral blood lymphocytes.[1][3] This suggests a favorable therapeutic window for this compound in the context of hematological malignancies. While direct IC50 values for this compound in a wider range of normal versus cancer cell lines are not available in a single study, the existing evidence strongly points towards a selective action against cancerous cells.[5]
Mechanism of Action: Induction of Apoptosis via AMPK/mTOR Signaling
The primary mechanism underlying the cytotoxicity of this compound in cancer cells is the induction of apoptosis, or programmed cell death.[5] Periplocin has been shown to activate the AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[5] This pathway is a crucial regulator of cell growth, proliferation, and survival. In many cancers, the mTOR pathway is hyperactivated, promoting uncontrolled cell growth. By activating AMPK and subsequently inhibiting mTOR, this compound effectively shuts down these pro-survival signals, leading to cancer cell death.
References
- 1. Inhibitory Effects of Periplocin on Lymphoma Cells: A Network Pharmacology Approach and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of periplocin on malignant behavior of oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potent Biological Activities of Periplocoside Analogues: A Comparative Guide to their Structure-Activity Relationship
A deep dive into the structure-activity relationships (SAR) of Periplocoside analogues reveals a fascinating interplay between their molecular architecture and their potent biological activities. These naturally derived cardiac glycosides, primarily isolated from plants of the Periploca genus, have garnered significant attention from the scientific community for their promising cytotoxic and immunosuppressive properties. This guide provides a comprehensive comparison of different Periplocoside analogues, supported by experimental data, to elucidate how subtle structural modifications can dramatically influence their therapeutic potential.
Periplocosides are characterized by a steroidal aglycone core linked to a variety of sugar moieties. Variations in the structure of both the steroidal backbone and the appended sugar chains are the primary determinants of their diverse biological effects. This guide will explore the SAR of these compounds in the context of their anticancer and immunosuppressive activities, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Cytotoxic Activity of Periplocoside Analogues: A Battle Against Cancer Cells
Several studies have demonstrated the potent cytotoxic effects of Periplocoside analogues against a range of cancer cell lines. The primary mechanism of action for their anticancer activity is the induction of apoptosis, or programmed cell death.
Quantitative Comparison of Cytotoxic Activity
The cytotoxic efficacy of various C21 steroidal glycosides, a class to which Periplocosides belong, isolated from the root bark of Periploca sepium has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. A lower IC50 value indicates a higher cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (µM)[1][2] |
| Perisepiumoside A1 (1) | A549 (Lung Carcinoma) | 28.41 ± 0.12 |
| MCF-7 (Breast Cancer) | > 50 | |
| HeLa (Cervical Cancer) | > 50 | |
| Compound 2 | A549 (Lung Carcinoma) | > 50 |
| MCF-7 (Breast Cancer) | > 50 | |
| HeLa (Cervical Cancer) | > 50 | |
| Compound 7 | A549 (Lung Carcinoma) | 39.06 ± 0.05 |
| MCF-7 (Breast Cancer) | > 50 | |
| HeLa (Cervical Cancer) | > 50 | |
| Periplocoside X | A549 (Lung Carcinoma) | - |
| HepG2 (Liver Cancer) | - | |
| Periplocoside A | A549 (Lung Carcinoma) | - |
| HepG2 (Liver Cancer) | - | |
| Periplocoside E | A549 (Lung Carcinoma) | - |
| HepG2 (Liver Cancer) | - | |
| Periplocoside N | A549 (Lung Carcinoma) | - |
| HepG2 (Liver Cancer) | - |
Note: Some IC50 values were reported as being in a range of 0.61 to 7.86 µM for compounds 2, 8, 10, and 13 from a related study, but the specific values for each compound and cell line were not detailed in the abstract.[2]
Key Signaling Pathways in Periplocin-Induced Apoptosis
Periplocin, a well-studied Periplocoside, induces apoptosis in cancer cells through the modulation of key signaling pathways. Understanding these pathways is crucial for the rational design of more effective anticancer analogues.
Caption: Signaling pathways of Periplocin-induced apoptosis.
Immunosuppressive Activity of Periplocoside Analogues: Taming the Immune Response
Beyond their anticancer properties, certain Periplocoside analogues exhibit potent immunosuppressive effects, making them potential candidates for the treatment of autoimmune diseases. Periplocoside E (PSE) is a prime example of an analogue with significant immunosuppressive activity.
Quantitative Assessment of Immunosuppressive Activity
Periplocoside E has been shown to inhibit the proliferation of splenocytes, which are a key component of the immune system.
| Compound | Assay | IC50 (µM)[3] |
| Periplocoside E (PSE) | Concanavalin A-induced splenocyte proliferation | < 5 |
| Mixed lymphocyte culture reaction | < 5 |
Mechanism of T-Cell Inhibition by Periplocoside E
Periplocoside E exerts its immunosuppressive effects by directly inhibiting the activation of T cells, a critical step in the adaptive immune response.
References
- 1. C21 steroidal glycosides from the root bark of Periploca sepium and their NO production inhibitory and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Anti-Tumor Effects of Periplocoside M: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of Periplocoside M against alternative therapeutic agents across various cancer types. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid in the independent verification and assessment of this compound as a potential anti-cancer compound.
Comparative Efficacy of this compound and Alternatives
This compound, a natural cardiac glycoside, has demonstrated significant anti-tumor activity in preclinical studies.[1] Its efficacy is compared here with standard-of-care chemotherapeutic agents in pancreatic cancer, oral squamous cell carcinoma, lymphoma, and liposarcoma.
Table 1: Pancreatic Cancer Cell Line Viability (IC50 Values)
| Compound | Cell Line | IC50 | Citation |
| This compound | PANC-1 | 71.6 nM | [2] |
| This compound | CFPAC-1 | 331 nM | [2] |
| Gemcitabine | PANC-1 | 6.85 µM (decreased to 79.44 nM with BDMC) | [3] |
| Gemcitabine | MIA PaCa-2 | 0.33 µmol/L (decreased to 37.18 nmol/L with BDMC) | [3] |
Table 2: Oral Squamous Cell Carcinoma (OSCC) Cell Proliferation
While specific IC50 values for this compound in OSCC cell lines were not detailed in the reviewed literature, studies show it significantly reduces cell proliferation in a time- and dose-dependent manner in SCC-15 and CAL-27 cells.[4][5] For comparison, the efficacy of cisplatin, a standard treatment for OSCC, is presented below.
| Compound | Cell Line | IC50 (48h) | Citation |
| This compound | SCC-15 | Proliferation significantly reduced | [4][5] |
| This compound | CAL-27 | Proliferation significantly reduced | [4][5] |
Table 3: Lymphoma Cell Line Viability (IC50 Values)
| Compound | Cell Line | IC50 | Citation |
| This compound | HuT 78 | 484.94 ± 24.67 ng/mL | [5] |
| This compound | Jurkat | 541.68 ± 58.47 ng/mL | [5] |
Note: Doxorubicin is a key component of the CHOP regimen, a standard treatment for many lymphomas.
Table 4: Liposarcoma Cell Line Viability
This compound has been shown to exhibit a low IC50 value against liposarcoma cells, though specific values were not available in the reviewed literature.[6] It induces growth inhibition and apoptosis in the SW-872 liposarcoma cell line.[6] Doxorubicin is a commonly used chemotherapeutic for liposarcoma.
| Compound | Cell Line | Effect | Citation |
| This compound | SW-872 | Growth inhibition and apoptosis induction | [6] |
Signaling Pathways and Mechanisms of Action
This compound
This compound exerts its anti-tumor effects through the modulation of several key signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of cell proliferation and migration.
One of the primary mechanisms is the activation of the AMPK/mTOR signaling pathway in pancreatic cancer cells.[7][8][9] Activation of AMPK and subsequent inhibition of mTOR and its downstream effector p70S6K leads to induced apoptosis.[7][9]
Caption: this compound-induced AMPK/mTOR signaling pathway leading to apoptosis.
In esophageal squamous cell carcinoma, this compound has been shown to enhance the sensitivity of cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) by upregulating the expression of death receptors DR4 and DR5.[10] This is achieved by down-regulating FoxP3, a transcriptional repressor of these receptors.[10]
Caption: this compound sensitizes cancer cells to TRAIL-induced apoptosis.
Alternative Agents
-
Gemcitabine: A nucleoside analog that inhibits DNA synthesis.
-
Cisplatin: An alkylating-like agent that causes DNA damage by forming platinum-DNA adducts, leading to apoptosis.
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, all of which contribute to its cytotoxic effects.
-
CHOP Regimen: A combination chemotherapy used for non-Hodgkin lymphoma, consisting of:
-
C yclophosphamide: An alkylating agent that cross-links DNA.
-
H ydroxydaunorubicin (Doxorubicin): As described above.
-
O ncovin (Vincristine): A vinca (B1221190) alkaloid that inhibits microtubule formation, arresting cells in metaphase.
-
P rednisone: A corticosteroid that can induce apoptosis in lymphoid cells.
-
Experimental Protocols
The following are generalized protocols for key in vitro and in vivo experiments used to assess the anti-tumor effects of this compound.
Cell Viability (MTT/MTS) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.[11]
-
Treatment: Treat cells with various concentrations of this compound or the alternative agent and incubate for 24, 48, or 72 hours.[4][11]
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours at 37°C.[12]
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm (for MTT) or 490-492 nm (for MTS) using a microplate reader.[4][12]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
References
- 1. Recent progress in the use of periplocin, periplocymarin and periplogenin in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of periplocin on malignant behavior of oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Periplocin, the most anti-proliferative constituent of Periploca sepium, specifically kills liposarcoma cells by death receptor mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Periplocin Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combination of the natural compound Periplocin and TRAIL induce esophageal squamous cell carcinoma apoptosis in vitro and in vivo: Implication in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking the Purity of Commercial Periplocoside M Samples
For Researchers, Scientists, and Drug Development Professionals
Periplocoside M, a steroidal glycoside of significant interest for its potential therapeutic properties, including antitumor activity, is increasingly utilized in preclinical and pharmacological research.[1] The reliability and reproducibility of such studies are fundamentally dependent on the purity and integrity of the compound. Commercial preparations of this compound can vary in purity, containing isomers, degradation products, or residual solvents from the isolation and purification process. This guide provides a framework for researchers to analytically benchmark the purity of commercial this compound samples, ensuring data quality and consistency.
Purity Benchmarking: A Multi-Platform Approach
A comprehensive assessment of purity requires more than a single analytical method. A combination of chromatographic and spectroscopic techniques is essential for unambiguous quantification, impurity identification, and structural confirmation. The most commonly employed methods for the analysis of natural products are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity assessment.[4] An HPLC system with a Diode Array Detector (DAD) or Ultraviolet (UV) detector allows for the separation and quantification of this compound from potential impurities. The purity is typically reported as a percentage based on the area of the principal peak relative to the total peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying impurities.[5] By coupling the separation power of LC with the mass-analyzing capability of MS, this technique can detect and provide mass information on co-eluting substances and impurities present at levels below the detection limits of HPLC-UV.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for structural elucidation and confirmation.[8][9] ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule.[10] Comparing the NMR spectra of a commercial sample to a certified reference standard or published data confirms the compound's identity and can reveal the presence of structural analogs or significant impurities.[11]
Hypothetical Purity Comparison of Commercial this compound
The following table illustrates how data from these analytical methods can be structured to compare different commercial sources of this compound.
| Supplier | Lot Number | Purity by HPLC-UV (%) | Purity by qNMR (%) | Impurities Detected by LC-MS | Appearance |
| Supplier A | A-01234 | 99.2 | 99.0 | Minor structural isomer detected (<0.1%) | White to off-white powder |
| Supplier B | B-56789 | 97.5 | 97.1 | Residual solvent (Ethyl Acetate), Unknown peak at m/z 754.4 | White powder |
| Supplier C | C-10112 | 95.8 | 96.0 | Periplocoside N (<2%), Degradation product (<1.5%) | Pale yellow powder |
| Supplier D | D-13141 | >99.5 | >99.5 | None detected above 0.05% | Crystalline white solid |
Experimental Workflow for Purity Assessment
A systematic workflow ensures that each sample is evaluated consistently, providing a reliable basis for comparison.
Caption: Workflow for benchmarking commercial this compound samples.
Detailed Experimental Protocols
Protocol 1: Quantitative Purity Analysis by HPLC-UV
This protocol describes a standard method for determining the purity of this compound based on peak area percentage.
-
Instrumentation: HPLC system with a UV/DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in methanol.
-
Analysis: Calculate purity by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100.
Protocol 2: Impurity Profiling by LC-MS
This method is designed to identify and characterize potential impurities.[12]
-
Instrumentation: LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Column and Mobile Phase: Use the same column and mobile phase as in the HPLC-UV method to facilitate peak correlation.
-
Gradient Elution: A similar gradient to the HPLC method can be used, optimized for separation of minor components.
-
Flow Rate: 0.4 mL/min (may need adjustment for MS interface).
-
MS Parameters (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325°C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Mass Range: 100-1200 m/z
-
-
Sample Preparation: Prepare a sample solution of 0.1 mg/mL in methanol.
-
Analysis: Analyze the mass spectra of minor peaks to determine their molecular weights. Compare these with known related compounds, isomers, or potential degradation products.
Protocol 3: Structural Confirmation by NMR Spectroscopy
This protocol verifies the chemical structure of the compound.
-
Instrumentation: NMR spectrometer (400 MHz or higher is recommended).
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C NMR spectrum to observe the carbon signals.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) for full structural assignment.
-
-
Analysis: Compare the chemical shifts, coupling constants, and signal integrations of the acquired spectra with those from a certified reference standard or reliable literature data to confirm the identity and integrity of the this compound structure.[13]
Associated Biological Signaling Pathway
Periplocosides have been shown to possess immunomodulatory effects. For instance, the related compound Periplocoside E directly inhibits T-cell activation by suppressing the ERK and JNK signaling pathways, while not affecting p38 activation.[14] Understanding these pathways is crucial for researchers investigating the compound's mechanism of action.
Caption: Putative inhibition of T-cell activation by this compound.
References
- 1. This compound | CAS:116782-73-1 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components Separated with Solvents of Various Polarities from Helichrysum italicum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated LC-MS/MS assay for the simultaneous determination of periplocin and its two metabolites, periplocymarin and periplogenin in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC–MS-Based Qualitative Analysis and Pharmacokinetic Integration Network Pharmacology Strategy Reveals the Mechanism of Phlomis brevidentata H.W.Li Treatment of Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. use of nmr in structure ellucidation | PDF [slideshare.net]
- 10. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 11. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. | Semantic Scholar [semanticscholar.org]
- 14. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Periplocoside M: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Periplocoside M, ensuring compliance with regulatory standards and fostering a culture of safety.
Hazard Profile of this compound
Waste Classification: The First Step to Proper Disposal
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). To ensure proper disposal, this compound waste must be correctly classified. Hazardous wastes are broadly categorized as either "listed" wastes or "characteristic" wastes[3].
-
Listed Wastes: These are wastes from specific industrial processes or are discarded commercial chemical products. This compound is not currently found on the F, K, P, or U lists of hazardous wastes[4][5].
-
Characteristic Wastes: These are wastes that exhibit one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity[3]. Based on the available safety data, this compound waste should be evaluated for the toxicity characteristic.
Table 1: Hazard Classification of this compound
| Hazard Statement | GHS Classification | Description | Citation |
| Causes skin irritation | Skin Irritation, Category 2 | Direct contact may cause inflammation of the skin. | [1] |
| May cause an allergic skin reaction | Skin Sensitization, Category 1 | May cause an allergic response following skin contact. | [1] |
| Causes serious eye irritation | Eye Irritation, Category 2A | Direct contact may cause significant eye irritation. | [1] |
| May cause respiratory irritation | Specific target organ toxicity - single exposure, Category 3 | Inhalation may cause irritation of the respiratory tract. | [1] |
Step-by-Step Disposal Procedures
The following procedures are designed to provide clear, actionable guidance for the disposal of this compound and associated waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure, unused this compound and any solid materials grossly contaminated with it (e.g., weighing papers, contaminated personal protective equipment) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
The label should include the words "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof, and shatter-resistant container (e.g., a coated glass or HDPE bottle).
-
Never mix this compound waste with other incompatible waste streams.
-
The container must be kept closed except when adding waste.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.
-
2. Container Management:
-
All waste containers must be kept in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be under the control of laboratory personnel and located at or near the point of generation.
-
Ensure all containers are properly sealed to prevent spills or volatilization.
-
Use secondary containment (e.g., a larger, chemically resistant tray or bin) for all liquid waste containers to contain any potential leaks.
3. Disposal of Empty Containers:
-
A container that has held this compound is considered hazardous waste unless it is properly decontaminated.
-
For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste[6].
-
After triple-rinsing with a suitable solvent (e.g., ethanol (B145695) or methanol), the rinsate must be collected as hazardous waste. The decontaminated container can then be disposed of as non-hazardous waste.
4. Requesting Waste Pickup:
-
Once a hazardous waste container is full, or if waste has been accumulated for the maximum allowable time according to institutional and regulatory guidelines, a waste pickup must be scheduled with your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound waste down the drain or in the regular trash[6]. Evaporation of hazardous waste is not a permissible disposal method[7].
Experimental Protocols for Waste Characterization
While no specific experimental protocols for the disposal of this compound were found, the determination of its hazardous characteristics would follow standard EPA test methods. For the toxicity characteristic, the Toxicity Characteristic Leaching Procedure (TCLP) would be utilized to determine if the waste leaches any toxic constituents at concentrations above regulatory limits.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and EHS department for guidance.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. epa.gov [epa.gov]
- 4. wku.edu [wku.edu]
- 5. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. nswai.org [nswai.org]
Personal protective equipment for handling Periplocoside M
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling and disposal of Periplocoside M, a potent cardiac glycoside with cytotoxic properties. Adherence to these protocols is essential to ensure personnel safety and prevent environmental contamination.
This compound and its close analog, Periplocin, have demonstrated cytotoxic activity, necessitating stringent handling procedures similar to those for other potent anticancer agents.[1][2][3][4] Occupational exposure can occur through skin contact, inhalation of aerosols or powders, and ingestion.[5] Therefore, a multi-layered approach to personal protective equipment (PPE) and rigorous operational and disposal plans are mandatory.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary control measure to prevent exposure to this compound. All personnel must be trained in the proper use and disposal of PPE.[6][7]
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
| Waste Disposal | - Chemical splash goggles- Double-gloving (nitrile)- Chemical-resistant apron- Closed-toe shoes | - Face shield (if splashing is possible) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.
Experimental Protocols: Handling and Disposal
A designated area for handling this compound should be established to contain any potential contamination.
Handling of Solid this compound:
-
Preparation:
-
Conduct all work with powdered this compound within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[8]
-
Cover the work surface with a disposable absorbent plastic-backed pad.[9]
-
Assemble all necessary equipment, including spatulas, weighing paper, and waste containers, before starting.
-
-
Weighing and Aliquoting:
-
Don the appropriate PPE for handling powders as detailed in the table above.
-
Carefully weigh the desired amount of this compound.
-
If creating aliquots, do so within the containment area.
-
-
Post-Handling:
-
Decontaminate all surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of the plastic-backed pad in the designated cytotoxic waste container.
-
Remove PPE in the reverse order it was put on to avoid self-contamination.
-
Handling of this compound in Solution:
-
Preparation:
-
Prepare solutions within a chemical fume hood.
-
Don the appropriate PPE for handling liquids as outlined in the PPE table.
-
-
Solution Preparation:
-
When dissolving the solid, add the solvent to the compound slowly to prevent splashing.
-
Ensure the container is securely capped before mixing or vortexing.
-
-
Use in Experiments:
-
Conduct all experimental procedures involving this compound solutions within the designated handling area.
-
Use caution to avoid spills and aerosol generation.
-
Disposal Plan:
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of accordingly.[10][11][12]
-
Segregation:
-
Segregate all this compound waste from other laboratory waste streams at the point of generation.[11]
-
-
Containment:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a rigid, puncture-resistant sharps container clearly labeled as "Cytotoxic Waste".[13]
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials must be placed in a leak-proof, double-bagged container clearly labeled as "Cytotoxic Waste".[9][10]
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, leak-proof container labeled "Cytotoxic Liquid Waste". Do not pour down the drain.
-
-
Storage and Collection:
-
Store cytotoxic waste in a designated, secure area away from general laboratory traffic.
-
Arrange for collection by a licensed hazardous waste disposal service. High-temperature incineration is the recommended disposal method for cytotoxic waste.[12]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Recent progress in the use of periplocin, periplocymarin and periplogenin in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent progress in the use of periplocin, periplocymarin and periplogenin in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agnopharma.com [agnopharma.com]
- 6. hse.gov.uk [hse.gov.uk]
- 7. sps.nhs.uk [sps.nhs.uk]
- 8. labproinc.com [labproinc.com]
- 9. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. danielshealth.ca [danielshealth.ca]
- 11. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 12. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
